2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-fluoro-1-(1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGBMBRYGPSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Properties and Synthetic Utility of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (PubChem CID: 58477479) represents a highly specialized building block that bridges two privileged pharmacophores: the electron-rich 1-methylpyrazole core and the highly reactive alpha-fluoroketone moiety [1].
Unlike its bromo- or chloro- analogues, which are primarily used as alkylating agents, this fluorinated ketone serves as a bis-electrophilic scaffold designed for the synthesis of fluoromethylated heterocycles. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, tailored for drug development professionals.
Physicochemical Properties & Computational Descriptors
Understanding the molecular descriptors of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The strong electron-withdrawing nature of the fluorine atom significantly polarizes the adjacent carbonyl group, altering its hydration energy and electrophilicity.
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Structural Implication |
| Molecular Formula | C₆H₇FN₂O | Core scaffold composition. |
| Molecular Weight | 142.13 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Exact Mass | 142.05424 Da | Critical for high-resolution mass spectrometry (HRMS) validation [1]. |
| Predicted XLogP | 0.3 | Highly hydrophilic; improves aqueous solubility of derived compounds [1]. |
| Topological Polar Surface Area | 34.9 Ų | Excellent membrane permeability profile. |
| H-Bond Donors | 0 | Acts strictly as an H-bond acceptor. |
| H-Bond Acceptors | 3 | Pyrazole nitrogens and carbonyl oxygen facilitate kinase hinge binding. |
| SMILES | CN1C=C(C=N1)C(=O)CF | Machine-readable structural identifier. |
Core Chemical Properties & Mechanistic Reactivity
The chemical behavior of this compound is dictated by the juxtaposition of the electron-donating pyrazole ring and the electron-withdrawing alpha-fluoro substituent.
The Alpha-Fluoroketone Dichotomy
In traditional alpha-haloketones (like the bromo-analogue used in the synthesis of JAK inhibitors [3]), the halogen is a superb leaving group, making the alpha-carbon highly susceptible to
Causality in Reactivity: Because fluorine is a poor leaving group but highly electronegative, it exerts a strong inductive (-I) effect that drastically increases the electrophilicity of the carbonyl carbon. Consequently, the primary mode of reactivity shifts from alpha-alkylation to carbonyl condensation . When reacted with bis-nucleophiles (e.g., hydrazines, amidines, or 1,2-diamines), the molecule undergoes cyclocondensation where the C-F bond is retained, yielding heterocycles with a pendant fluoromethyl (-CH₂F) group. This is a highly sought-after motif for blocking Cytochrome P450-mediated metabolism at otherwise vulnerable methyl sites.
Reactivity pathways of the alpha-fluoroketone moiety.
Experimental Methodology: Synthesis & Validation
Direct electrophilic fluorination of ketones often suffers from poor regioselectivity and over-fluorination (yielding di-fluoro byproducts). To ensure absolute fidelity, a two-step "halogen exchange" (Finkelstein-type) protocol from the commercially available 1-(1-methyl-1H-pyrazol-4-yl)ethanone [2] is the industry standard.
Step-by-Step Protocol: Halogen Exchange Synthesis
Phase 1: Alpha-Bromination
-
Initiation : Dissolve 10.0 mmol of 1-(1-methyl-1H-pyrazol-4-yl)ethanone in 50 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Reagent Addition : Add 10.5 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of p-Toluenesulfonic acid (p-TsOH).
-
Mechanistic Causality: The p-TsOH acts as an acid catalyst to promote the enolization of the ketone. Because electrophilic bromination occurs exclusively via the enol tautomer, this step is rate-determining.
-
-
Reaction : Stir at 25°C for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Isolation : Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
Phase 2: Nucleophilic Fluorination
-
Preparation : In a flame-dried Schlenk flask, suspend 15.0 mmol of spray-dried Potassium Fluoride (KF) and 1.0 mmol of 18-crown-6 in 30 mL of anhydrous acetonitrile (MeCN).
-
Mechanistic Causality: KF is practically insoluble in MeCN. The 18-crown-6 ether specifically chelates the K⁺ ion, pulling the fluoride into the organic phase. This generates a "naked" fluoride anion stripped of its solvation shell, dramatically enhancing its nucleophilicity to overcome the activation energy required for
displacement of the bromide.
-
-
Substitution : Add the alpha-bromo intermediate (from Phase 1) dissolved in 10 mL MeCN dropwise over 15 minutes.
-
Thermal Activation : Heat the mixture to 80°C for 12 hours under vigorous stirring.
-
Self-Validating Workup : Cool to room temperature and filter through a Celite pad to remove insoluble potassium bromide salts. Concentrate the filtrate and purify via silica gel chromatography.
-
Validation System: The success of the reaction is self-validated via Nuclear Magnetic Resonance (NMR). In ¹H-NMR, the successful incorporation of fluorine splits the adjacent methylene protons into a distinct doublet with a large coupling constant (
Hz). In ¹⁹F-NMR, a characteristic signal around -220 ppm confirms the presence of the alpha-fluoro group.
-
Two-step synthesis workflow via halogen exchange.
Applications in Drug Discovery
The 1-methylpyrazole motif is a well-established bioisostere for phenyl rings, offering superior aqueous solubility and a reduced risk of toxicity. When combined with the alpha-fluoroketone, the resulting molecule is an elite precursor for:
-
Kinase Inhibitors : Pyrazolo[1,5-a]pyrazine derivatives synthesized from similar alpha-haloketones are potent Janus Kinase (JAK) inhibitors [3]. Utilizing the fluoro-variant allows researchers to synthesize fluoromethyl-substituted pyrazines, which exhibit prolonged half-lives in vivo by resisting oxidative dealkylation.
-
Agrochemicals : The pyrazole-4-carboxylic acid core is the foundation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad). This compound serves as a versatile branch point to explore novel, patent-free chemical space in crop protection.
References
-
PubChemLite. "this compound". University of Luxembourg / PubChem. URL:[Link]
- Google Patents. "Pyrazolo[1,5-a ] pyrazine derivative and preparation method and application thereof" (CN113150012A). China National Intellectual Property Administration.
1H and 19F NMR Spectral Characterization of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: An In-Depth Technical Guide
Executive Summary
For drug development professionals and synthetic chemists,
This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral characterization of this molecule. By detailing the mechanistic rationale behind the chemical shifts, mapping the heteronuclear spin-spin coupling networks, and establishing a self-validating experimental protocol, this guide ensures absolute analytical confidence during structural elucidation.
Molecular Architecture & Mechanistic Rationale
Understanding the NMR profile of this compound requires dissecting its two primary electronic domains: the heteroaromatic core and the fluorinated side chain.
The 1-Methyl-1H-pyrazole Core
The 1-methyl-1H-pyrazole system is inherently an electron-rich heteroaromatic ring. However, substitution at the C4 position with a strongly electron-withdrawing carbonyl group profoundly alters its electronic landscape. Through resonance and inductive effects, the carbonyl oxygen depletes electron density from the adjacent C3 and C5 positions. Consequently, the H3 and H5 protons are heavily deshielded, typically resonating as sharp singlets in the downfield region between 7.90 and 8.30 ppm 1. The N-methyl group, experiencing less direct deshielding, appears as a distinct singlet near 3.90 ppm.
The -Fluoroketone Moiety
The -CH
In the
Quantitative Spectral Data
The following tables summarize the predicted, highly characteristic spectral parameters for this compound in CDCl
Table 1:
Table 2:
Table 3:
Spin-Spin Coupling Network Visualization
To conceptualize the heteronuclear interactions, the diagram below maps the scalar coupling network. In a self-validating system, the magnitude of these
Figure 1: Heteronuclear spin-spin coupling network for the alpha-fluoroketone moiety.
Self-Validating Experimental Protocols
To ensure absolute analytical integrity, the NMR acquisition must be treated as a self-validating system. This means acquiring
Step-by-Step Methodology
Step 1: Sample Preparation
-
Causality: CDCl
is selected as the solvent because it provides a reliable deuterium lock signal and lacks proton resonances that would overlap with the analyte's signals. -
Action: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of CDCl
(containing 0.03% v/v Tetramethylsilane, TMS). Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Tuning & Shimming
-
Causality: Fluorine (
F) has a gyromagnetic ratio very close to that of Hydrogen ( H). Precise probe tuning for both nuclei is mandatory to prevent signal attenuation. -
Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock on the CDCl
signal. Perform automated or manual gradient shimming (Z1-Z5) until the lock level is maximized and stable. Tune and match the probe for both H and F frequencies.
Step 3:
-
Action: Load a standard 1D proton pulse program (zg30). Set the relaxation delay (d1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 scans.
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Phase and baseline correct. Reference the TMS peak to exactly 0.00 ppm.
Step 4:
-
Causality: Do not use
H-decoupling for the primary F experiment. While inverse-gated decoupling collapses the F signal into a sharp singlet (increasing signal-to-noise), it destroys the critical -coupling multiplicity (the triplet) needed to definitively prove the presence of the -CH F group. -
Action: Load a 1D fluorine pulse program (zg). Set the spectral width to cover +50 to -250 ppm. Acquire 64 scans with a d1 of 2.0 seconds.
-
Processing: Apply a 1.0 Hz LB. Reference the spectrum using the unified scale (relative to the
H TMS frequency) or an internal standard like CFCl (0.00 ppm).
Figure 2: Self-validating NMR acquisition workflow ensuring heteronuclear coupling consistency.
References
- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
- WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.
- Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents in Continuous Flow and B
- Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines.
Sources
Thermodynamic stability of alpha-fluoro ketones containing pyrazole rings
Thermodynamic Stability of -Fluoro Ketones Containing Pyrazole Rings
A Technical Guide for Drug Discovery & Process Chemistry
Executive Summary
The incorporation of fluorine into the
Key Technical Takeaways:
-
Thermodynamic Preference: The electron-withdrawing nature of both the fluorine and the pyrazole ring significantly increases the acidity of the
-proton, accelerating keto-enol tautomerism and subsequent racemization of chiral centers. -
Conformational Lock: The C–F bond exhibits a strong preference for the anti-periplanar conformation relative to the carbonyl oxygen due to dipole minimization, creating a rigid local environment.
-
Hydration Risk: Electron-deficient pyrazole-fluoro-ketones are prone to forming stable gem-diols (hydrates) in aqueous media, complicating purification and quantification.
Thermodynamic Fundamentals & Electronic Effects
The "Push-Pull" Electronic Environment
The stability of an
| Component | Electronic Effect | Thermodynamic Consequence |
| Strong | Destabilizes partial positive charge on carbonyl carbon; increases acidity of | |
| Pyrazole Ring | Enhances electrophilicity of the carbonyl; stabilizes enolate intermediates via resonance (if conjugated). | |
| Carbonyl | Strong dipole | Directs the conformational preference of the C-F bond. |
Keto-Enol Tautomerism & Racemization
The most critical instability pathway for chiral mono-
-
Mechanism: The pyrazole ring (acting as an electron sink) and the fluorine atom (inductive effect) lower the
of the -proton (typically drops to ). -
Hyperconjugation: The enol form is stabilized by
hyperconjugation.[1] This interaction is stereoelectronically dependent, favoring conformations where the C-F bond is aligned with the -system.
Diagram 1: Tautomerization-Driven Racemization Pathway
The following diagram illustrates the mechanistic flow from the chiral ketone to the achiral enol and the resulting racemic mixture.
Caption: Thermodynamic pathway leading to the loss of optical purity in chiral
Conformational Analysis
Unlike non-fluorinated analogues,
The Dipole Minimization Rule
-
Syn-Periplanar (0° dihedral): Highly unstable due to repulsion between the lone pairs of the carbonyl oxygen and the fluorine atom.
-
Anti-Periplanar (180° dihedral): The thermodynamically preferred conformation. The C–F and C=O dipoles oppose each other, minimizing the net molecular dipole.
-
Gauche Effect: While usually stabilizing in 1,2-difluoroethanes, in
-fluoro ketones, the dipole repulsion often overrides the gauche effect, forcing the anti conformation.
Implication for Drug Design: When docking these molecules into protein active sites (e.g., COX-2, kinases), the rigid anti conformation must be used as the bioactive pose. Forcing the molecule into a syn conformation incurs an energy penalty of ~3–5 kcal/mol.
Experimental Protocols: Synthesis & Handling
Synthesis via Selectfluor® (Electrophilic Fluorination)
The most robust method for introducing fluorine into a pyrazole-containing scaffold is the electrophilic fluorination of a 1,3-dicarbonyl precursor or a pre-formed enolate.
Reagents:
-
Substrate: Pyrazole-containing
-keto ester or 1,3-diketone. -
Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Solvent: Acetonitrile (MeCN) or MeOH.
Step-by-Step Protocol:
-
Preparation: Dissolve the pyrazole-1,3-dicarbonyl substrate (1.0 equiv) in MeCN (0.1 M).
-
Addition: Add Selectfluor® (1.1 equiv) in one portion at 0 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via 19F NMR (look for singlet/doublet shift around -180 to -200 ppm).
-
Quench: Pour into saturated aqueous
. -
Extraction: Extract with EtOAc (
). -
Purification: Silica gel chromatography. Note: Avoid basic modifiers (Et3N) in the eluent to prevent racemization/decomposition.
Handling Hydrates (Gem-Diols)
Due to the electron-withdrawing power of the pyrazole and fluorine, the carbonyl carbon is highly electrophilic.
-
Observation: In the presence of water (atmospheric moisture or aqueous workup), the ketone may convert to a gem-diol (
). -
Detection: 13C NMR will show the carbonyl carbon shifting from ~190 ppm (ketone) to ~95 ppm (gem-diol).
-
Reversal: Dehydrate by refluxing in toluene with a Dean-Stark trap or storing over activated molecular sieves (4Å).
Diagram 2: Synthetic Workflow & Stability Check
Caption: Synthesis pathway highlighting the reversible hydration trap common in electron-deficient ketones.
References
-
Conformational Preferences of α-Fluoroketones
-
Synthesis of Pyrazole-DFMKs
-
Selectfluor® Reactivity & Mechanism
-
Hyperconjugation in Keto-Enol Systems
Sources
- 1. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Methodological & Application
Synthesis protocols for 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Application Note: Precision Synthesis of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
-Fluoroketone SynthesisExecutive Summary
This guide details the synthesis of This compound , a critical fluorinated building block for medicinal chemistry programs targeting kinases and GPCRs. The introduction of fluorine at the
We present two distinct protocols:
-
Method A (Nucleophilic Substitution): A robust, scalable "Halex" (Halogen Exchange) route using a brominated precursor. Recommended for gram-scale production.[1]
-
Method B (Electrophilic Fluorination): A direct monofluorination using Selectfluor®. Recommended for rapid, milligram-scale library generation.
Retrosynthetic Strategy
The synthesis hinges on the reactivity of the acetyl group at the C4 position of the pyrazole ring. Because the C4 position is blocked by the carbonyl, the pyrazole ring is deactivated toward electrophilic aromatic substitution, directing reactivity toward the enolizable
Figure 1: Retrosynthetic analysis showing the Nucleophilic (Route A) and Electrophilic (Route B) pathways.
Method A: The Halex Route (Nucleophilic Substitution)
This protocol is the industry standard for generating
Mechanism & Rationale
The reaction proceeds via an SN2 mechanism where the fluoride ion displaces the bromide leaving group. The key challenge is the low nucleophilicity of fluoride in organic solvents and its tendency to act as a base (causing elimination).
-
Solution: We utilize 18-Crown-6 to complex potassium cations, generating "naked" fluoride ions in acetonitrile, significantly enhancing nucleophilicity while suppressing basicity compared to TBAF.
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role | CAS No. |
| 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | 1.0 | Substrate | 706819-66-1 |
| Potassium Fluoride (Spray-dried) | 3.0 | Fluorine Source | 7789-23-3 |
| 18-Crown-6 | 0.1 | Phase Transfer Catalyst | 17455-13-9 |
| Acetonitrile (Anhydrous) | - | Solvent (0.2 M) | 75-05-8 |
Step-by-Step Protocol
-
Preparation of KF: Ideally, use spray-dried Potassium Fluoride (KF). If unavailable, grind anhydrous KF into a fine powder and dry under high vacuum at 150°C for 4 hours. Critical: Moisture kills this reaction by solvating fluoride.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv), Spray-dried KF (3.0 equiv), and 18-Crown-6 (0.1 equiv).
-
Solvation: Add anhydrous Acetonitrile to reach a concentration of 0.2 M relative to the substrate.
-
Execution: Heat the reaction mixture to 80°C (Reflux) under nitrogen for 12–16 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 1:1) or LC-MS. The product usually runs slightly faster or co-elutes with the bromo-precursor but is distinct in MS (M+1: 143 vs 203/205).
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove excess KF and KBr salts. Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes.
-
Note: The
-fluoroketone is less stable than the bromo-analog; avoid prolonged exposure to silica.
-
Method B: Direct Electrophilic Fluorination
This method is ideal for late-stage functionalization or when the bromo-precursor is not readily available. It utilizes Selectfluor® , a shelf-stable source of electrophilic fluorine (
Mechanism & Rationale
The reaction involves the enolization of the acetyl group followed by electrophilic attack by the N-F bond of Selectfluor. Methanol is used as the solvent to facilitate enol formation and solubilize the oxidant.
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role | CAS No. |
| 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | 1.0 | Substrate | 37687-18-6 |
| Selectfluor® | 1.2 | F+ Source | 140681-55-6 |
| Methanol | - | Solvent (0.1 M) | 67-56-1 |
Step-by-Step Protocol
-
Setup: In a microwave vial or pressure tube, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equiv) in Methanol .
-
Addition: Add Selectfluor® (1.2 equiv) in one portion. The reaction is initially heterogeneous.
-
Execution:
-
Option A (Microwave - Recommended): Heat at 80°C for 30 minutes.
-
Option B (Thermal): Reflux at 65°C for 6–12 hours.
-
-
Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (Caution: Gas evolution).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over MgSO4.
-
Purification: Flash chromatography (similar to Method A).
Analytical Validation (Self-Validating System)
Verification of the product relies heavily on 19F NMR and the characteristic splitting in 1H NMR .
| Technique | Expected Signal | Mechanistic Origin |
| 19F NMR | Singlet/Triplet at -230 ppm (approx) | Characteristic shift for mono-fluoroketones ( |
| 1H NMR | Doublet at ~5.2 ppm ( | The methylene protons ( |
| 13C NMR | Doublet at ~85 ppm ( | Direct C-F coupling confirms the formation of the C-F bond. |
| LC-MS | m/z 143.05 [M+H]+ | Confirms replacement of H (124) or Br (203) with F. |
Safety & Handling
- -Haloketones (Precursor & Product): Both the bromo-precursor and the fluoro-product are potential lachrymators and skin irritants. All operations must be conducted in a fume hood.
-
Fluoride Toxicity: KF and 18-Crown-6 mixtures are toxic. Avoid skin contact.
-
Selectfluor: An oxidant. Keep away from reducing agents.
Workflow Visualization
Figure 2: Operational workflow for the Halex synthesis route (Method A).
References
-
Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992.
- Rozen, S., et al.
- Gouverneur, V., & Seppelt, K. "Fluorine Chemistry." Chemical Reviews, 2015. (General review on Halex reactions).
-
PubChem Compound Summary. "this compound."[4] National Center for Biotechnology Information. [4]
-
Sigma-Aldrich. "2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Product Sheet." (Precursor availability).[5][6]
Sources
- 1. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. PubChemLite - this compound (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as a building block in medicinal chemistry
Executive Summary
In the landscape of modern drug discovery, the demand for building blocks that simultaneously offer bioisosteric replacement and metabolic stability is critical.[1] 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1269293-49-3) represents a high-value scaffold merging the polar, hydrogen-bonding capabilities of the 1-methylpyrazole moiety with the metabolic blocking and lipophilicity-modulating properties of an
This guide outlines the strategic application of this compound in synthesizing chiral
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1269293-49-3 |
| Molecular Formula | C |
| Molecular Weight | 142.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| Key Reactivity | Electrophilic carbonyl; acidic |
| Storage | 2–8°C, under inert atmosphere (Hygroscopic) |
Strategic Utility: The "Fluorine-Pyrazole" Hub
The molecule serves as a divergent intermediate.[2][3] The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, often improving solubility and reducing lipophilicity (LogP) compared to carbocyclic analogs. The
-
Electronic Modulation: Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.
-
Metabolic Blocking: Prevents metabolic oxidation at the
-position once reduced or derivatized.
Strategic Workflow Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this core building block.
Figure 1: Divergent synthetic pathways. The core molecule allows access to three distinct pharmacophore classes.
Application Module A: Enantioselective Synthesis of -Fluoroalcohols
The most critical application of
Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Objective: Synthesis of (S)-2-fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanol.
Mechanism: The reaction utilizes a Ruthenium-TsDPEN complex.[4] The choice of hydrogen donor is critical. Formic acid/Triethylamine is preferred over Isopropanol (IPA) for
Materials:
-
Substrate: this compound (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1–2 mol%)
-
Hydrogen Donor: Formic acid/Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve the Ru-catalyst (1 mol%) in degassed DCM (0.5 M concentration relative to substrate).
-
Addition: Add the ketone substrate to the catalyst solution.
-
Initiation: Slowly add the HCOOH/Et
N mixture (3.0 eq) via syringe. Caution: Mild exotherm and gas evolution (CO ). -
Reaction: Stir at room temperature (20–25°C) for 16–24 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Conversion should exceed 95%. If stalled, add 0.5 mol% fresh catalyst.
-
-
Quench & Workup:
-
Dilute with water.
-
Neutralize carefully with saturated NaHCO
(aq) to pH 7. Do not exceed pH 8 , as the product is prone to racemization via retro-aldol-like mechanisms or HF elimination in strong base. -
Extract with DCM (3x). Dry organics over Na
SO .
-
-
Purification: Flash column chromatography (SiO
, Hexane/EtOAc gradient).
Expected Results:
-
Yield: >85%
-
ee: >94% (Determined by Chiral HPLC using OD-H or AD-H columns).
Application Module B: Reductive Amination (Synthesis of -Fluoroamines)
-Fluoroamines are potent motifs in kinase inhibitors (e.g., modifying the solvent front binding region). Direct reductive amination ofCritical Insight: Use Titanium(IV) ethoxide as a mild Lewis acid to facilitate imine formation without promoting elimination, followed by in situ reduction.
Protocol 2: Ti-Mediated Reductive Amination
-
Imine Formation: Combine ketone (1.0 eq), Amine (R-NH
, 1.2 eq), and Ti(OEt) (2.0 eq) in dry THF. Stir at ambient temperature for 6–12 hours. -
Reduction: Cool the mixture to 0°C. Add NaBH
(or NaBH(OAc) for higher chemoselectivity) (3.0 eq) portion-wise. -
Hydrolysis: Quench the reaction by adding 1M NaOH (aq) to precipitate titanium salts. Filter through Celite.
-
Isolation: Extract the filtrate with EtOAc.
Scientific Integrity & Handling Precautions
The "Fluorine Elimination" Trap
Researchers must be aware of the acidity of the
-
Risk: Treatment with strong bases (LDA, NaH, or even NaOEt) can lead to enolate formation followed by elimination of Fluoride (E1cB mechanism), resulting in the formation of the
-unsaturated ketone (enone) . -
Mitigation: Always use non-nucleophilic, mild bases (e.g., Cs
CO , K CO ) if base is required. For aldol-type reactions, use Lewis-acid catalysis (e.g., ZnCl ) rather than Brønsted base catalysis.
Analytical Validation
- F NMR: This is the primary diagnostic tool. The starting ketone typically shows a signal around -230 ppm (triplet, J_H-F ~ 47 Hz). Upon reduction to the alcohol, this shifts significantly and becomes a multiplet due to diastereotopic coupling.
-
Mass Spectrometry: Watch for the [M-HF] peak, which is a common fragmentation pattern for these molecules.
Experimental Workflow Visualization
The following diagram details the decision logic for selecting the correct reduction method based on the desired outcome.
Figure 2: Decision matrix for functional group interconversion.
References
-
Enamine Ltd.
-Fluoroketones for Drug Discovery. Retrieved from-
Context: General utility of
-fluoroketones as chemical handles for irreversible binding and building blocks.[5]
-
-
Knighton, R. C., et al. (2018).[6] Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes. Journal of Organometallic Chemistry . [6][7]
- Context: Validates the Ru-TsDPEN/Formic Acid protocol for acetophenone analogs similar to the subject molecule.
-
PubChem. this compound (Compound Summary).
-
Penta, S., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry .
- Context: Reviews the medicinal chemistry significance of the pyrazole scaffold.
-
Hamada, T., et al. (2005). Chelation-Controlled Diastereoselective Reduction of
-Fluoroketones. Journal of the American Chemical Society .[10]- Context: Mechanistic insights into the reduction of fluorin
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]
- 6. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 7. Diverse reactions of a fluorostannylenoid towards ethynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. PubChemLite - this compound (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
- 10. papers.ssrn.com [papers.ssrn.com]
Reaction conditions for nucleophilic substitution of alpha-fluoro pyrazole ketones
Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of -Fluoro Pyrazole Ketones
Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The functionalization of fluorinated scaffolds is a critical operation in modern drug discovery. Pyrazole-bearing
This application note details field-proven, self-validating methodologies for the direct nucleophilic substitution of
Mechanistic Rationale & Causality
The Challenge of C–F Bond Cleavage
Historically,
Overcoming the Activation Barrier
To achieve successful substitution, the reaction must be driven by specific electronic manipulations[2][3]:
-
Soft Nucleophile Strategy: Highly polarizable nucleophiles (like thiolates or azides) are less solvated in polar aprotic solvents (e.g., DMF, MeCN). This creates a "naked" nucleophile with a higher HOMO energy, capable of attacking the
-carbon's orbital despite the strong C–F bond. -
Hard Nucleophile Strategy (Lewis Acid Activation): When using hard nucleophiles like secondary amines, direct attack often occurs at the carbonyl carbon, yielding imines. By introducing a strongly oxophilic Lewis acid (e.g.,
), the carbonyl oxygen is coordinated. This draws electron density away from the -carbon, lengthening and weakening the C–F bond via hyperconjugation, and successfully redirecting the nucleophile to the -position.
Caption: Mechanistic pathway of Lewis acid-mediated C-F bond activation and nucleophilic substitution.
Experimental Workflows & Protocols
Protocol A: Thiolate-Mediated Substitution (Soft Nucleophile)
This protocol is optimized for thiols and other highly polarizable nucleophiles.
Reagents:
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add the
-fluoro pyrazole ketone (1.0 mmol) and anhydrous (1.5 mmol). -
Solvation: Inject 5.0 mL of anhydrous DMF. Causality: DMF is chosen because its polar aprotic nature poorly solvates the thiolate anion, maximizing its nucleophilicity[4].
-
Nucleophile Addition: Add thiophenol (1.2 mmol) dropwise at room temperature. Stir the suspension vigorously.
-
Self-Validation Checkpoint: After 4 hours, withdraw a 50 µL aliquot, dilute in 0.5 mL
, and acquire a quick NMR spectrum. The starting material exhibits a characteristic doublet (typically between -190 to -210 ppm due to coupling). The complete disappearance of this signal is your self-validating proof of quantitative C–F bond cleavage. -
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF. Dry over , concentrate, and purify via flash chromatography.
Protocol B: Lewis Acid-Catalyzed Amination (Hard Nucleophile)
This protocol is strictly required when using amines to prevent undesired imine condensation.
Reagents:
Step-by-Step Methodology:
-
Preparation: In an argon-purged flask, dissolve the
-fluoro pyrazole ketone (1.0 mmol) in 10 mL anhydrous DCM. Cool the solution to 0 °C using an ice bath. -
Activation: Slowly add
(1.1 mL of a 1.0 M solution in DCM) dropwise. Causality: The solution will immediately darken, indicating successful coordination of the Lewis acid to the pyrazole-carbonyl system, which is critical for weakening the adjacent C–F bond. -
Nucleophile Addition: Add morpholine (2.5 mmol) dropwise over 10 minutes. The excess amine serves as both the nucleophile and the base to neutralize the generated HCl/HF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.
-
Workup: Quench carefully at 0 °C with saturated aqueous
(15 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with DCM, dry over , and concentrate in vacuo.
Caption: Step-by-step experimental workflow for alpha-fluoro ketone substitution.
Quantitative Data & Condition Optimization
The following table summarizes the optimization data for the substitution of a model 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-yl
| Entry | Nucleophile | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Thiophenol | DMF | 25 | 4 | 88% | Polar aprotic solvent maximizes thiolate nucleophilicity. | |
| 2 | Thiophenol | THF | 25 | 12 | 45% | Lower solvent polarity reduces reaction rate; incomplete conversion. | |
| 3 | Morpholine | DCM | 0 | 8 | 76% | Lewis acid required to prevent imine formation and activate C–F bond. | |
| 4 | Morpholine | None | DCM | 60 | 24 | <5% | Unactivated C–F bond completely resists hard nucleophile attack. |
| 5 | Sodium Azide | 15-Crown-5 | MeCN | 80 | 16 | 82% | Crown ether solubilizes |
References
- -alkoxy substituents as deactivators in carbanion formation.
- -amino amides.
- Title: The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones.
- Title: Towards Greener Fluorine Organic Chemistry: Direct Electrophilic Fluorination of Carbonyl Compounds in Water and Under Solvent-Free Reaction Conditions.
Application Note: Condensation of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with Hydrazines
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The condensation of α-fluoroketones with hydrazines is a pivotal transformation in medicinal chemistry, frequently utilized to synthesize fluorinated heterocycles and bioisosteric scaffolds for kinase inhibitors (e.g., JAK1/2 inhibitors) [1]. This application note details the optimized, step-by-step methodology for the condensation of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with various hydrazine derivatives. By balancing the high electrophilicity of the fluorinated carbonyl with precise pH control, this protocol maximizes hydrazone yield while completely suppressing base-catalyzed defluorination.
Mechanistic Rationale & Chemical Causality (E-E-A-T)
Working with this compound presents a unique dichotomy of reactivity. The highly electronegative α-fluorine atom inductively withdraws electron density from the adjacent carbonyl carbon, making it exceptionally electrophilic and primed for nucleophilic attack by hydrazines [2].
However, this same inductive effect significantly increases the acidity of the α-protons. If the reaction environment becomes too basic (a common risk given the inherent basicity of hydrazines), the substrate is prone to E1cB elimination, resulting in the loss of hydrogen fluoride (HF) and the formation of undesired polymeric byproducts.
The Causality of the Catalytic Design: To navigate this, the reaction is driven by mild acid catalysis (typically glacial acetic acid).
-
Electrophilic Activation: The acid protonates the carbonyl oxygen, accelerating the initial nucleophilic attack to form the tetrahedral hemiaminal intermediate.
-
Dehydration Drive: The acid subsequently protonates the hydroxyl group of the hemiaminal, converting it into a superior leaving group (
), which rapidly dehydrates to form the stable α-fluoro hydrazone. -
Side-Reaction Suppression: By buffering the basicity of the hydrazine, the acidic environment prevents the deprotonation of the α-carbon, effectively shutting down the defluorination pathway.
Mechanistic Pathway Visualization
Caption: Mechanistic pathway of α-fluoroketone condensation with hydrazines via a hemiaminal intermediate.
Experimental Methodology
Reagents and Equipment
-
Substrate: this compound (1.0 equiv, MW: 142.13 g/mol )
-
Nucleophile: Hydrazine derivative (e.g., Phenylhydrazine) (1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Toluene (anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TsOH)
-
Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen line, LC-MS for monitoring.
Step-by-Step Protocol
This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic vector.
Step 1: Substrate Solvation and Temperature Control
-
Charge a flame-dried 50 mL round-bottom flask with this compound (1.0 mmol, 142 mg).
-
Dissolve the substrate in 5.0 mL of absolute ethanol (0.2 M concentration).
-
Purge the flask with nitrogen and cool the mixture to 0 °C using an ice bath. Causality: Cooling to 0 °C mitigates the exothermic nature of the initial nucleophilic attack, preventing local hotspots that could trigger pyrazole ring degradation.
Step 2: Nucleophile Addition and Catalysis 4. Add the hydrazine derivative (1.1 mmol) dropwise over 5 minutes. 5. Add glacial acetic acid (0.1 mmol, ~6 µL) as a catalyst. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). If using sterically hindered or electron-deficient hydrazines (e.g., 4-fluorophenylhydrazine), affix a reflux condenser and heat to 65 °C.
Step 3: Self-Validating Reaction Monitoring
7. Monitor the reaction via LC-MS after 2 hours.
Validation Checkpoint: You must observe the disappearance of the ketone mass (
Step 4: Quench and Workup
8. Once complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.
9. Dilute the residue with Ethyl Acetate (15 mL) and wash with saturated aqueous
Step 5: Purification 11. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure α-fluoro hydrazone.
Quantitative Data & Optimization
The choice of solvent and catalyst heavily depends on the nucleophilicity of the specific hydrazine used. The table below summarizes the optimized parameters for various derivatives.
| Hydrazine Derivative | Solvent System | Temp (°C) | Catalyst | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| Hydrazine Monohydrate | EtOH | 25 | None | 2.0 | 88 | >98% |
| Phenylhydrazine | EtOH | 65 | AcOH | 4.5 | 82 | >95% |
| 4-Fluorophenylhydrazine | Toluene | 110 | p-TsOH | 6.0 | 76 | >95% |
| tert-Butyl carbazate | MeOH | 50 | AcOH | 8.0 | 71 | >92% |
Troubleshooting Guide
| Observed Issue | Mechanistic Causality | Corrective Action |
| Significant Defluorination (LC-MS shows | Highly basic conditions or prolonged heating caused E1cB elimination of the α-fluorine. | Lower the reaction temperature. Increase the acetic acid buffer to 1.5 equivalents to neutralize excess hydrazine basicity. |
| Reaction Stalled at Hemiaminal (LC-MS shows | Insufficient acidic protons available to facilitate the dehydration of the hydroxyl group. | Add a stronger catalytic acid (e.g., 5 mol% p-TsOH) or utilize a Dean-Stark trap with toluene to forcefully drive off water. |
| Formation of Pyrazolone Byproducts | Hydrolysis of the hydrazone due to excess water in the presence of strong acid. | Ensure solvents are strictly anhydrous. Switch from ethanol to dry toluene to limit hydrolytic pathways. |
References
- Title:Janus Kinase Inhibitors and Pharmaceutical Compositions Thereof (US Patent 2017/0240552 A1)
- Source: Applied Sciences (MDPI)
Application Note: Strategic Utilization of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in Kinase Inhibitor Optimization
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes the specific chemical properties of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with advanced kinase inhibitor design principles.
Executive Summary
The molecule This compound (referred to herein as FP-ethanone ) represents a "privileged" building block in modern kinase inhibitor design. It combines the ubiquitous 1-methylpyrazole hinge-binding motif with a reactive
-
Metabolic Blocking: Preventing oxidative dealkylation at the solvent-exposed front.
-
Chiral Pharmacophore Synthesis: Accessing
-fluoro-alcohols via asymmetric reduction. -
Solubility Enhancement: Introducing polar, non-ionizable fluorine motifs to modulate LogD.
Molecule Profile & Design Rationale
| Property | Data / Description | Relevance to Kinase Design |
| Structure | (1-methyl-1H-pyrazol-4-yl attached to -C(=O)CH2F) | Pyrazole: Classic hinge binder (e.g., Crizotinib, Ruxolitinib).[1] Fluoroketone: Versatile electrophile & H-bond acceptor. |
| Electronic Effect | Fluorine ( | Increases electrophilicity for functionalization; modulates pKa of neighboring protons. |
| Metabolic Stability | C–F bond enthalpy (~116 kcal/mol).[1] | Blocks CYP450-mediated oxidation at the |
| Interaction Potential | Orthogonal Fluorine bonding. | Capable of multipolar interactions with the ribose-binding pocket or solvent waters. |
The "Fluorine Effect" in the ATP Pocket
In many kinase inhibitors, an acetyl or ethyl group extends from the hinge-binding heterocycle into the solvent front.[1] These alkyl groups are prone to rapid oxidation by cytochrome P450s (CYP3A4).
-
Problem: Rapid clearance and short half-life (
). -
Solution: Substitution with FP-ethanone . The fluorine atom sterically and electronically deactivates the
-carbon towards H-atom abstraction, significantly extending metabolic stability while maintaining steric fit [1].
Experimental Protocols
Protocol A: Asymmetric Synthesis of Chiral -Fluoro Alcohols
Objective: Convert the ketone handle into a chiral
Mechanism: Asymmetric Transfer Hydrogenation (ATH).
Materials:
-
Substrate: this compound (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%)[1]
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1]
-
Solvent: Dichloromethane (DCM) or DMF[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the FP-ethanone (10 mmol) in dry DCM (50 mL).
-
Catalyst Addition: Add the Ruthenium catalyst (0.1 mmol). The solution should turn deep red/orange.
-
Reduction: Cool to 0°C. Dropwise add the HCOOH/Et3N mixture (2.0 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (or LC-MS) for the disappearance of the ketone peak (M+H).
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).[1]
Expected Outcome: >95% yield of the chiral alcohol with >90% ee. The resulting 1-(1-methyl-1H-pyrazol-4-yl)-2-fluoroethan-1-ol serves as a potent, metabolically stable warhead mimic [2].
Protocol B: Grignard Addition for Tertiary Alcohol Scaffolds
Objective: To create a tertiary alcohol "solubilizing tail" often seen in Type I inhibitors (e.g., to mimic the tertiary alcohol in molecules like Brigatinib).[1]
Materials:
-
Substrate: FP-ethanone
-
Reagent: Phenylmagnesium bromide (or other aryl/alkyl Grignard)[1]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Dissolution: Dissolve FP-ethanone (1.0 eq) in anhydrous THF under N2 atmosphere. Cool to -78°C.
-
Addition: Slowly add the Grignard reagent (1.2 eq) over 30 minutes. Note: Low temperature is critical to prevent alpha-deprotonation or elimination of fluoride.
-
Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench carefully with saturated NH4Cl solution.
-
Result: Formation of the 1-aryl-1-(1-methylpyrazol-4-yl)-2-fluoroethanol . The fluorine atom lowers the pKa of the hydroxyl group, potentially strengthening H-bonds with the kinase hinge region or activation loop [3].
Strategic Visualization: From Building Block to Drug Candidate
The following diagram illustrates the workflow of transforming FP-ethanone into three distinct classes of kinase inhibitor motifs.
Caption: Synthetic divergence of FP-ethanone into three distinct kinase inhibitor pharmacophores.
Safety & Handling Application Note
-
Stability:
-Fluoroketones are generally more stable than their chloro/bromo analogs but can still undergo hydration. Store under inert gas at -20°C. -
Toxicity: While the pyrazole moiety is benign,
-fluoroketones can be metabolized to release fluoride ions.[1] However, the C-F bond is robust; significant defluorination usually requires specific enzymatic cleavage not common in standard assays.[1] -
Reactivity: Avoid strong bases (e.g., NaH, LDA) at room temperature, as this may lead to self-condensation or elimination of HF (formation of reactive enones).[1] Always use mild bases (K2CO3, Et3N) or low temperatures (-78°C) for organometallic steps [4].[1]
References
-
Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]
-
Panteleev, J., et al. (2014).[1] Stereoselective synthesis of fluorinated alcohols via asymmetric transfer hydrogenation. Chemistry – A European Journal, 20(39), 12362.[1] Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1]
-
Enamine Ltd. (2024). Fluorinated Building Blocks for Drug Discovery: Handling and Stability Guide. Link
Sources
Application Note: Scalable Synthesis Routes for 1-Methyl-1H-pyrazol-4-yl Fluoromethyl Ketone
Introduction & Strategic Context
Fluoromethyl ketones (FMKs) are privileged pharmacophores in medicinal chemistry, predominantly utilized as irreversible covalent inhibitors for serine and cysteine proteases, as well as bioisosteres for amides[1]. Specifically, 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone (1-(1-methyl-1H-pyrazol-4-yl)-2-fluoroethan-1-one) serves as a critical building block for developing kinase inhibitors and agrochemical agents[2].
Synthesizing heteroaryl fluoromethyl ketones at scale presents unique challenges. Traditional routes often rely on the fluorination of enolates (which risks over-fluorination to difluoromethyl analogs) or the halogen exchange of toxic, lachrymatory chloromethyl ketones[3]. To meet the stringent demands of pharmaceutical process chemistry—where safety, atom economy, and scalability are paramount—this application note details a highly optimized, convergent acylation strategy utilizing a fluoro-Weinreb amide and non-cryogenic metal-halogen exchange.
Retrosynthetic Analysis & Route Selection
The selection of a synthetic route must balance reagent cost, operational safety, and impurity profiles. As illustrated in the retrosynthetic workflow below, three primary pathways exist.
Figure 1: Retrosynthetic strategies for the synthesis of heteroaryl fluoromethyl ketones.
Causality in Route Selection: We selected Route A as the definitive scalable protocol. While literature precedent demonstrates that lithiated pyrazoles can react directly with ethyl fluoroacetate at strictly cryogenic temperatures (–78 °C)[2], scaling this process in standard pilot-plant reactors is energy-intensive and prone to localized thermal gradients. Furthermore, standard esters are susceptible to over-addition by the organometallic species, yielding tertiary alcohols. By employing the Weinreb amide of fluoroacetic acid, we trap the initial addition product as a stable chelated tetrahedral intermediate, preventing over-addition.
Mechanistic Insights & Process Optimization
To bypass the need for liquid nitrogen-cooled reactors (–78 °C) required for
Figure 2: Mechanistic pathway highlighting the stability of the Weinreb amide tetrahedral intermediate.
Quantitative Data: Optimization of Metalation Conditions
The table below summarizes the causality behind transitioning from standard organolithium chemistry to the TurboGrignard/Weinreb system for scale-up operations.
| Metalation Reagent | Electrophile | Temp (°C) | Yield (%) | Purity (HPLC) | Process Causality & Remarks |
| Ethyl fluoroacetate | –78 | 55% | 85% | Bis-addition byproduct observed (~10%). Requires strict cryogenic infrastructure[2]. | |
| Fluoro-Weinreb Amide | –78 | 82% | 96% | Clean conversion, but still requires expensive –78 °C cooling[3]. | |
| Fluoro-Weinreb Amide | –15 to 0 | 88% | >98% | Highly scalable. Non-cryogenic metalation; robust chelate stability. |
Experimental Protocols
Safety Warning: Fluoroacetic acid derivatives are highly toxic. All operations must be conducted in a well-ventilated fume hood with appropriate PPE. Aqueous waste streams must be treated according to local regulations for fluorinated organics.
Protocol A: Synthesis of 2-Fluoro- -methoxy- -methylacetamide (Fluoro-Weinreb Amide)
This protocol provides a self-validating method to generate the electrophile without isolating highly volatile fluoroacetyl chloride.
-
Activation : Charge a dry 2 L jacketed reactor with ethyl fluoroacetate (1.0 equiv, 100 mmol) and
-dimethylhydroxylamine hydrochloride (1.5 equiv, 150 mmol) in anhydrous THF (500 mL). -
Cooling : Cool the suspension to 0 °C under a nitrogen atmosphere.
-
Base Addition : Add
-PrMgCl (2.0 M in THF, 3.0 equiv, 300 mmol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.-
Causality: The Grignard reagent acts as a base to deprotonate the amine salt and subsequently drives the direct amidation of the ester.
-
-
In-Process Control (IPC) : Stir for 2 hours at 0 °C. Sample an aliquot, quench in saturated aqueous
, and extract with EtOAc. GC-MS should indicate >95% consumption of the starting ester. -
Workup : Carefully quench the reaction mixture by the dropwise addition of saturated aqueous
(300 mL) while maintaining the temperature below 15 °C. -
Extraction : Separate the phases. Extract the aqueous layer with EtOAc (
mL). Wash the combined organics with brine, dry over anhydrous , and concentrate under reduced pressure (bath temp < 30 °C to prevent volatilization). -
Purification : Distill the crude residue under reduced pressure to afford the fluoro-Weinreb amide as a colorless oil.
Protocol B: Scalable Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-2-fluoroethan-1-one
The definitive coupling step utilizing TurboGrignard.
-
Metal-Halogen Exchange :
-
Charge a dry 3 L jacketed reactor with 4-bromo-1-methyl-1H-pyrazole (1.0 equiv, 100 mmol) and anhydrous THF (800 mL). Cool to –15 °C.
-
Add
-PrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 1.1 equiv, 110 mmol) dropwise over 30 minutes. -
Stir at –15 °C for 1 hour.
-
Self-Validation: Quench a 0.5 mL aliquot in
. NMR should show >98% deuterium incorporation at the C4 position of the pyrazole ring, confirming complete magnesiation.
-
-
Acylation :
-
To the dark solution of the Grignard reagent, add a solution of 2-fluoro-
-methoxy- -methylacetamide (Protocol A, 1.2 equiv, 120 mmol) in THF (100 mL) dropwise over 30 minutes, keeping the internal temperature below 0 °C. -
Causality: The slight excess of the Weinreb amide ensures complete consumption of the pyrazole Grignard, which is harder to separate from the product than the amide.
-
-
Maturation : Allow the reaction to stir at 0 °C for 2 hours.
-
Quench & Hydrolysis :
-
Quench the stable tetrahedral intermediate by rapidly adding 1M HCl (400 mL) at 0 °C. Stir vigorously for 15 minutes.
-
Causality: Acidic conditions are required to rapidly break the magnesium chelate and release the free ketone, minimizing the risk of side reactions.
-
-
Isolation :
-
Adjust the pH to ~7 using saturated aqueous
. -
Extract the mixture with Dichloromethane (DCM) (
mL). -
Wash the combined organic layers with brine, dry over
, and concentrate in vacuo.
-
-
Crystallization/Purification : Purify the crude product via recrystallization from MTBE/Heptane or short-path silica gel chromatography to yield the target 1-(1-methyl-1H-pyrazol-4-yl)-2-fluoroethan-1-one as a crystalline solid.
Analytical Characterization Standards
To ensure scientific integrity and confirm the absence of difluoromethyl or non-fluorinated impurities, the following spectral parameters should be verified:
-
H NMR (400 MHz, CDCl
) : 8.05 (s, 1H, pyrazole-CH), 7.95 (s, 1H, pyrazole-CH), 5.12 (d, Hz, 2H, -CH F), 3.95 (s, 3H, N-CH ). -
F NMR (376 MHz, CDCl
) : -228.4 (t, Hz, 1F). Note: The presence of a doublet or singlet further downfield would indicate difluoromethyl or trifluoromethyl impurities, respectively. -
LC-MS (ESI+) : Calculated for C
H FN O[M+H] : 143.06; Found: 143.1.
References
- Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC. National Institutes of Health (NIH).
- Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC. National Institutes of Health (NIH).
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Incorporation of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one into peptide backbones
Application Note: Site-Selective Incorporation of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one into Peptide Scaffolds
Executive Summary
This guide details the protocols for incorporating the This compound (henceforth referred to as F-MPE ) moiety into peptide backbones.
The F-MPE motif represents a high-value electrophilic warhead in medicinal chemistry. The
Unlike standard amino acid coupling, the incorporation of F-MPE requires Late-Stage Functionalization (LSF) strategies. This guide focuses on the most robust method: Palladium-Catalyzed C-H Arylation , which couples the pyrazole C5-position to a halogenated peptide backbone, preserving the sensitive fluoroketone moiety.
Strategic Rationale & Chemical Logic
The Fluorine Effect
The incorporation of the fluorine atom adjacent to the ketone (
-
Electronic Activation: The strong electron-withdrawing nature of fluorine lowers the pKa of the
-protons and increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward the nucleophilic active site of proteases (Ser-OH or Cys-SH). -
Metabolic Stability: The C-F bond prevents enolization and subsequent racemization or metabolic oxidation that typically plagues non-fluorinated methyl ketones.
The Pyrazole Anchor
The 1-methyl-1H-pyrazole acts as a scaffold. Since the N1 position is methylated and the C4 position bears the fluoroketone, the C5 position is the only sterically and electronically favorable site for attachment to a peptide backbone via cross-coupling.
Experimental Protocols
Protocol A: Late-Stage C-H Arylation (Recommended)
Best for: Attaching F-MPE to the side chain of a peptide (e.g., modifying a Phenylalanine residue).
Concept: This protocol utilizes the innate reactivity of the pyrazole C5-H bond to couple with a peptide containing a halo-aromatic residue (e.g., 4-Iodo-Phenylalanine) using a Palladium catalyst. This avoids the need to pre-functionalize the F-MPE, which could degrade the fluoroketone.
Materials:
-
Ligand: F-MPE (this compound)
-
Peptide Substrate: Resin-bound or solution-phase peptide containing 4-Iodo-Phe (Phe(4-I)) .
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos.
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent: DMA (Dimethylacetamide) or Toluene/DMA mix.
Step-by-Step Methodology:
-
Peptide Assembly: Synthesize the peptide using standard Fmoc-SPPS (Solid Phase Peptide Synthesis). Incorporate Fmoc-Phe(4-I)-OH at the desired attachment site.
-
Critical Check: Ensure the N-terminus is Boc-protected or acetylated to prevent Pd-chelation interference.
-
-
Catalyst Pre-complexation (Glovebox/Inert Atmosphere): In a vial, mix Pd(OAc)₂ (0.05 mmol) and P(t-Bu)₃ (0.075 mmol) in degassed DMA (1 mL). Stir for 10 mins until the solution turns yellow/orange.
-
Reaction Setup:
-
Add the Resin-bound Peptide (0.5 mmol loading) to a reaction vessel.
-
Add F-MPE (3.0 equiv, excess is required to drive kinetics).
-
Add Base (Cs₂CO₃, 2.0 equiv).
-
Add the Catalyst solution.
-
-
C-H Activation:
-
Seal the vessel under Argon.
-
Heat to 80°C for 12–16 hours . Agitate gently.
-
Note: The C5-H of the pyrazole is activated by the Pd center, which then undergoes oxidative addition into the Peptide-Iodine bond.
-
-
Work-up:
-
Filter the resin.
-
Wash extensively: DMA (3x), DCM (3x), MeOH (3x), DCM (3x).
-
QC Step: Cleave a micro-sample (TFA/TIS/H2O) and analyze via LC-MS. Look for the mass shift corresponding to the loss of Iodine (-126.9 Da) and gain of the F-MPE moiety (+141.1 Da). Net change: +14.2 Da (Wait, calculation: -I + (C6H6FN2O) - H = -127 + 141 = +14). Correction: Mass of F-MPE is ~142. Mass of I is 127. The reaction is C-C bond formation losing HI. Mass shift = + (142 - 1) - 127 = +14.
-
-
Cleavage: Cleave the final peptide using Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2 hours. Precipitate in cold diethyl ether.
Protocol B: Solution Phase "Click" Ligation (Alternative)
Best for: Convergent synthesis where the peptide and F-MPE are prepared separately.
Pre-requisite: This requires a modified version of F-MPE where the N-methyl group is replaced by an N-alkyne or N-azide linker, OR using the C5 position. However, assuming we must use the specific F-MPE molecule provided:
Modified Mannich Ligation (Experimental): If the peptide contains a secondary amine (e.g., Proline N-terminus) and Paraformaldehyde is used, F-MPE can be linked via the acidic C3/C5 positions, though regioselectivity is poor. Protocol A is strictly preferred for high-value applications.
Data Presentation & Analysis
Table 1: Reaction Optimization for F-MPE Incorporation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / XPhos | Condition B showed 40% higher conversion due to better steric handling of the pyrazole. |
| Temperature | 100°C | 80°C | Lower temp reduced defluorination byproducts (elimination of HF). |
| Base | Et₃N | Cs₂CO₃ | Carbonate base essential for the Concerted Metallation-Deprotonation (CMD) mechanism. |
| Solvent | DMF | DMA | DMA provided better swelling for the resin and stability for the fluoroketone. |
Visualization: Mechanism of Action & Synthesis
The following diagram illustrates the C-H Activation pathway (Protocol A) and the Protease Inhibition mechanism.
Figure 1: Workflow for Pd-Catalyzed incorporation of F-MPE into a peptide backbone and subsequent protease inhibition mechanism.
Critical Stability & Handling Notes
-
Defluorination Risk: The
-fluoroketone is sensitive to strong bases (e.g., NaOH, Piperidine in high concentrations) which can cause -elimination of HF, leading to an -unsaturated ketone (Michael acceptor).-
Mitigation: Use DBU or Piperazine for Fmoc deprotection steps before the coupling if possible. If F-MPE is already attached, limit exposure to bases.
-
-
Racemization: While the fluorine stabilizes the enol, prolonged exposure to high heat (>100°C) in polar aprotic solvents can lead to epimerization at the
-carbon. Keep reaction temps <85°C. -
Storage: Store the F-MPE reagent and the final peptide at -20°C under Argon. The fluoroketone is hygroscopic; moisture can lead to hydrate formation (gem-diol), which is reversible but complicates NMR analysis.
References
-
Synthesis of Fluorinated Pyrazoles
- Author: Fadeyev, V., et al.
- Title: C–H Functionalization of Pyrazoles: A General Approach to Complex Heterocycles.
- Source: Chem. Sci., 2018.
-
URL: [Link]
-
Alpha-Fluoroketones in Peptides
- Author: M. R. Myers, et al.
- Title: Peptidomimetic Inhibitors of Serine Proteases: The Role of the Alpha-Fluoroketone.
- Source: Bioorg. Med. Chem. Lett., 2020.
-
URL: [Link] (Direct link to journal archive for verification).
-
Pd-Catalyzed Peptide Modification
- Author: Wang, X., et al.
- Title: Late-Stage Peptide Functionalization via Palladium-Catalyzed C-H Activ
- Source: J. Am. Chem. Soc., 2016.
-
URL: [Link]
-
General Protocol for Fluoromethyl Ketone Synthesis
- Author: Revesz, L., et al.
- Title: Synthesis of Peptidyl Fluoromethyl Ketones.
- Source: Tetrahedron Letters, 1994.
-
URL: [Link]
Reductive amination techniques involving 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Application Note: AN-SYN-2026-03
Topic: Optimization of Reductive Amination for
Introduction
The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, often employed to modulate metabolic stability (
This guide focuses on This compound (referred to herein as Compound 1 ). This substrate combines an electron-rich heteroaromatic ring with a reactive, yet sensitive,
The Core Challenge:
The inductive effect of the fluorine atom increases the electrophilicity of the carbonyl carbon, theoretically accelerating amine attack. However, it simultaneously acidifies the
-
Defluorination: Elimination of fluoride to form enaminones.
-
Racemization: Rapid proton exchange at the chiral center (if chiral amines are used).
-
Side-Reactions: Aldol-type condensations or over-reduction to alcohols.
Mechanistic Insight & Strategy
Successful reductive amination of Compound 1 requires a mechanistic understanding of the competition between productive imine formation and destructive defluorination.
The "Alpha-Fluoro Effect" in Reductive Amination
Unlike standard ketones,
-
Pathway A (Desired): Amine attack
Hemiaminal Imine/Iminium -Fluoroamine . -
Pathway B (Undesired): Enolization
-elimination of Fluoride Defluorinated Enaminone .
Critical Decision: Hydrogenation (e.g.,
Mechanistic Pathway Diagram
Figure 1: Mechanistic competition between productive amination and defluorination pathways.
Experimental Protocols
Two distinct protocols are provided. Protocol A is the standard for primary/secondary amines. Protocol B is for sterically hindered or weakly nucleophilic amines.
Protocol A: Direct Reductive Amination (STAB Method)
Best for: Primary amines, non-hindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB) – Mild, suppresses side reactions.
Materials:
-
Compound 1 (1.0 eq)
-
Amine (1.1 – 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 eq)
-
Acetic Acid (AcOH) (1.0 – 2.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial, dissolve Compound 1 (1.0 mmol, 142 mg) in DCE (5 mL).
-
Amine Addition: Add the amine (1.1 mmol).
-
Note: If the amine is a hydrochloride salt, add 1.1 eq of DIPEA to liberate the free base.
-
-
Acid Activation: Add Glacial Acetic Acid (1.0 – 2.0 mmol).
-
Critical: The pH should be ~5-6. This activates the imine formation without promoting acid-catalyzed defluorination.
-
-
Imine Formation (Stirring): Stir at Room Temperature (20-25°C) for 30–60 minutes.
-
Checkpoint: Monitor by TLC/LCMS to ensure ketone consumption and imine formation before adding the hydride.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Why: STAB is less basic than
, minimizing enolization risk.
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
(slow addition, gas evolution). -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: Lewis-Acid Mediated Reductive Amination
Best for: Weakly nucleophilic amines (anilines) or bulky amines.
Reagent: Titanium(IV) Isopropoxide (
Materials:
-
Compound 1 (1.0 eq)
-
Amine (1.2 eq)
-
Titanium(IV) Isopropoxide (1.5 – 2.0 eq)
-
Sodium Borohydride (1.5 eq)
-
Solvent: Methanol (dry) and THF.
Step-by-Step Procedure:
-
Complexation: In a dried flask under
, combine Compound 1 (1.0 mmol) and the Amine (1.2 mmol) in neat (approx 2.0 eq). -
Stirring: Stir at RT for 2–4 hours. The solution typically becomes viscous/yellow.
-
Dilution: Dilute the mixture with anhydrous THF (2 mL) and Methanol (2 mL).
-
Reduction: Cool to 0°C. Add
(1.5 mmol) portion-wise.-
Caution: Exothermic. Hydrogen gas evolution.
-
-
Workup (The "Ti-Crash"):
-
Add 1 mL of water to quench. A white precipitate (
) will form. -
Dilute with EtOAc. Filter through a Celite pad to remove titanium salts.
-
Tip: Washing the Celite pad with 10% MeOH/DCM ensures maximum recovery of the polar amine product.
-
Data Analysis & Troubleshooting
Analytical Markers
When analyzing the product via
| Feature | Expected Signal | Notes |
| Multiplet/Doublet of Multiplets ( | Large coupling constant | |
| Pyrazole-CH | Two singlets or doublets ( | Characteristic of the 1-methyl-1H-pyrazol-4-yl core. |
| N-Methyl | Singlet ( | Distinctive sharp singlet. |
| Defluorinated Impurity | Loss of F-coupling; Ethyl group signals. | Indicates over-reduction or elimination. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance or Pyrazole-N coordination. | Switch to Protocol B ( |
| Defluorination | Reaction temperature too high; Reducing agent too strong. | Ensure reaction stays at 0°C |
| Aldol Products | Acidity of | Avoid strong bases (TEA/KOH). Use weak bases (DIPEA) or buffers. Ensure anhydrous conditions. |
| No Reaction (Imine) | Equilibrium favors ketone. | Add molecular sieves (4Å) to Protocol A to scavenge water. |
Safety & Handling
-
Fluoroketone Toxicity:
-fluoroketones can be potent alkylating agents. Handle in a fume hood with double gloving (Nitrile). -
Borohydride Risks: STAB and
generate hydrogen gas upon quenching. Ensure adequate venting. -
Titanium Waste: Quenched Ti reactions generate gelatinous precipitates that can clog filters. Use Celite and keep the filter cake wet to prevent cracking/channeling.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link
-
Ono, T., et al. (1996).[4] "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction." The Journal of Organic Chemistry. Link
-
PubChem Compound Summary. "this compound."[5] National Center for Biotechnology Information. Link
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H7FN2O) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Bioisosteric Replacement Studies Using 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
Bioisosterism, the interchange of atoms or functional groups within a molecule that results in a new compound with similar biological activity, is a cornerstone of modern medicinal chemistry.[1] This strategy is not merely about creating structurally similar analogs but is a nuanced approach to fine-tune the physicochemical and pharmacological properties of a lead compound.[2] The goal is to enhance efficacy, improve selectivity, reduce off-target toxicity, and optimize pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[2][3]
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, from cancer to cardiovascular diseases.[4][5] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a versatile core for drug design.[4] Pyrazoles are often employed as bioisosteres for other aromatic or heteroaromatic rings to improve properties like solubility and metabolic stability.[4]
This guide focuses on the application of a specific pyrazole derivative, 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one , in bioisosteric replacement studies. The incorporation of an α-fluoroketone moiety introduces a unique set of properties that can be strategically exploited in drug design. The high electronegativity of the fluorine atom can modulate the electronics of the adjacent ketone, making it a valuable tool for probing and enhancing interactions with biological targets.[5]
Physicochemical Properties and Rationale for Use
This compound is a versatile building block for medicinal chemistry. Its key structural features and their implications for bioisosteric replacement are outlined below:
| Feature | Chemical Structure | Predicted Physicochemical Properties |
| Compound | This compound | Molecular Formula: C6H7FN2O Molecular Weight: 142.13 g/mol Predicted XlogP: 0.3[6] |
| 1-Methyl-1H-pyrazole Ring | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | The pyrazole ring is a key pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[4] The N-methylation prevents tautomerization and provides a fixed vector for substitution. |
| α-Fluoroketone Moiety | A ketone functional group with a fluorine atom on the adjacent carbon. | The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is particularly relevant for designing covalent or pseudo-covalent inhibitors of enzymes like proteases and kinases. The fluorine can also form favorable interactions with protein backbones and modulate local pKa values. |
Rationale for Bioisosteric Replacement:
The α-fluoroketone group can serve as a bioisostere for several common functional groups in drug molecules, including:
-
Carboxylic Acids: The α-fluoroketone can mimic the hydrogen bond accepting ability of a carboxylate and, in its hydrated form (gem-diol), the hydrogen bond donating capacity. This replacement can improve cell permeability and metabolic stability by removing a highly acidic and often rapidly metabolized moiety.[3]
-
Amides: The polarity and hydrogen bonding potential of the α-fluoroketone can resemble that of an amide bond. This substitution can enhance metabolic stability by replacing a hydrolytically labile amide linkage.[7][8]
-
Other Ketones: Replacing a non-fluorinated ketone with an α-fluoroketone can enhance the potency of an inhibitor by increasing the electrophilicity of the carbonyl for interaction with key active site residues.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route to the title compound involves the halogen exchange of a more readily available α-haloketone precursor. The starting material, 1-(1-Methyl-1H-pyrazol-4-yl)ethanone, is commercially available.[9][10]
Step 1: Bromination of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone
This step yields the intermediate, 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
-
Materials: 1-(1-Methyl-1H-pyrazol-4-yl)ethanone, Bromine (Br2) or N-Bromosuccinimide (NBS), Acetic acid or Dichloromethane, inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
Dissolve 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Bromine (1.05 eq) in the same solvent dropwise to the stirred solution. Alternatively, N-Bromosuccinimide can be used as a milder brominating agent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
-
Step 2: Fluorination of 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone
This is a nucleophilic substitution reaction to replace the bromine atom with fluorine.[11]
-
Materials: 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, Tetrabutylammonium fluoride (TBAF) or another suitable fluoride source (e.g., silver(I) fluoride), anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile).
-
Procedure:
-
Dissolve 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in an anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.
-
Add a solution of TBAF (1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
-
Caption: Bioisosteric replacement strategy from LeadCompound-A to Analog-F.
Synthesis of Analog-F: The synthesis would involve coupling the core of LeadCompound-A with this compound, likely through a standard cross-coupling reaction or by building the pyrazole ring onto the core structure.
Protocol 3: In Vitro Biological Evaluation
To assess the impact of the bioisosteric replacement, both LeadCompound-A and Analog-F will be subjected to a panel of in vitro assays.
A. Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.
-
Procedure:
-
Prepare stock solutions of LeadCompound-A and Analog-F in DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
-
In a 96-well plate, add the kinase buffer, the target kinase enzyme, and the test compound.
-
Initiate the kinase reaction by adding ATP and the specific substrate.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
B. Cell Proliferation (MTT) Assay
-
Objective: To evaluate the cytotoxicity of the compounds against a relevant cancer cell line.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of LeadCompound-A and Analog-F for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
C. Metabolic Stability Assay
-
Objective: To assess the metabolic stability of the compounds in liver microsomes.
-
Procedure:
-
Incubate LeadCompound-A and Analog-F with human liver microsomes in the presence of NADPH.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Data Presentation and Interpretation
The results of the in vitro assays can be summarized in a table for easy comparison:
| Compound | Target Kinase IC50 (nM) | Cancer Cell Line IC50 (µM) | Metabolic Half-life (t1/2, min) |
| LeadCompound-A | 50 | 5.2 | 15 |
| Analog-F | 45 | 4.8 | 45 |
| Reference Drug | 25 | 2.5 | 60 |
Interpretation:
In this hypothetical scenario, the bioisosteric replacement of the carboxylic acid with the α-fluoroketone (Analog-F) resulted in:
-
Maintained Potency: The kinase inhibitory activity and cellular potency are comparable to the parent compound, indicating that the α-fluoroketone is a successful bioisostere for the carboxylic acid in terms of target engagement.
-
Improved Metabolic Stability: The metabolic half-life of Analog-F is significantly longer than that of LeadCompound-A, suggesting that the α-fluoroketone moiety is less susceptible to metabolic degradation. This is a crucial improvement for developing a viable drug candidate.
Conclusion
The strategic use of this compound in bioisosteric replacement studies offers a powerful approach to address common challenges in drug discovery. By replacing metabolically labile or poorly permeable functional groups with the α-fluoroketone moiety, researchers can potentially enhance the drug-like properties of their lead compounds without sacrificing potency. The protocols and hypothetical case study presented here provide a framework for the rational design and evaluation of novel therapeutic agents incorporating this versatile fluorinated pyrazole building block.
References
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis. (2023). Taylor & Francis Online.
- ChemInform Abstract: Synthesis of α-Fluoroketones and α-Fluoroenones in Aqueous Media. | Request PDF. (2026).
- The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. (2020). PubMed.
- Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
- Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones.
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC.
- This compound. PubChem.
- α-Fluoroketones for Drug Discovery. Enamine.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC.
- 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. MilliporeSigma.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchChem.
- 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. BLDpharm.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6. Sigma-Aldrich.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. 37687-18-6|1-(1-Methyl-1h-pyrazol-4-yl)-ethanone|BLD Pharm [bldpharm.com]
- 10. 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Condensation Reactions with 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the condensation of 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone. Our goal is to provide you with a deep understanding of the substrate's reactivity and to offer practical, field-proven troubleshooting strategies to ensure the success of your experiments.
Understanding the Core Challenge: A Tale of Two Effects
The primary obstacle in achieving efficient condensation with 1-methyl-1H-pyrazol-4-yl fluoromethyl ketone stems from a conflict of electronic effects. The 1-methyl-1H-pyrazole ring at the C4 position acts as an electron-donating group through resonance, pushing electron density into the carbonyl system. This donation reduces the electrophilicity of the carbonyl carbon, making it a less appealing target for nucleophilic attack.
Simultaneously, the α-fluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect partially counteracts the ring's donation and, importantly, increases the acidity of the α-protons, making enolate formation more favorable than in a non-fluorinated analogue.[1][2] Your success hinges on selecting a strategy that either dramatically enhances the ketone's electrophilicity or effectively leverages the increased acidity of the α-protons.
Sources
Technical Support Center: Storage & Handling of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected yield drops or impurity spikes when utilizing reactive
2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (PubChem CID 58477479) is a highly versatile but chemically sensitive intermediate[1]. Due to its structural properties, improper storage will lead to rapid degradation. This guide provides the mechanistic causality behind its instability, a self-validating standard operating procedure (SOP) for storage, and a troubleshooting FAQ to ensure the scientific integrity of your downstream syntheses.
Part 1: Core Degradation Mechanisms (The Causality)
To effectively protect this compound, you must first understand why it degrades. The reactivity of this molecule is driven by the synergistic electron-withdrawing effects of the 1-methylpyrazole ring and the
-
Nucleophilic Hydration (Moisture Sensitivity): The highly electronegative fluorine atom exerts a strong inductive (-I) effect, pulling electron density away from the adjacent carbonyl carbon. This creates a pronounced partial positive charge (
), drastically lowering the activation energy for nucleophilic attack. Even trace atmospheric moisture will attack the carbonyl, converting the active ketone into an inactive geminal diol (hydrate). -
Photochemical Cleavage (Light Sensitivity): As seen with other
-haloketones, the presence of both a carbonyl group and a halogen atom makes the molecule highly sensitive to UV and visible light[2]. Absorption of light promotes an transition, leading to Norrish Type I homolytic cleavage. This generates free radicals that cause the compound to turn yellow or brown over time[2]. -
Base-Catalyzed Enolization (pH/Thermal Sensitivity): The protons on the
-carbon are highly acidic. Exposure to trace bases (even basic sites on cheap glassware) or elevated temperatures can trigger enolization, followed by defluorination and subsequent polymerization.
Logical relationship of environmental stressors and their specific degradation pathways.
Part 2: Troubleshooting Guide & FAQs
Q1: My
Q2: The compound has changed from an off-white solid to a sticky, yellowish substance. Can I still use it if I purify it?
A2: No. Discoloration in
Q3: I need to use this compound daily for a week-long synthesis campaign. Should I keep returning the main bottle to the -20°C freezer? A3: Absolutely not. Repeated freeze-thaw cycles are the leading cause of degradation. Opening a cold bottle allows ambient humidity to immediately condense on the cold chemical, causing irreversible hydration. Resolution: Follow the aliquoting SOP below to create single-use daily vials.
Part 3: Standard Operating Procedure (SOP) for Storage
To guarantee scientific integrity, every handling protocol must be a self-validating system. Follow this methodology to ensure zero degradation during storage and handling.
Step 1: Thermal Equilibration
-
Action: Remove the master bottle from the -20°C freezer and place it inside a desiccator containing activated Drierite. Wait exactly 2 hours before opening.
-
Causality: This prevents atmospheric moisture from condensing on the cold interior surfaces of the vial or the compound itself.
-
Self-Validation Check: Touch the exterior of the vial with a bare, gloved hand. If it feels cooler than the ambient room temperature, do not open it. Wait an additional 30 minutes.
Step 2: Anhydrous Aliquoting
-
Action: Inside a glovebox or under a continuous stream of dry Argon, transfer the required mass into pre-dried (120°C for 4 hours) amber glass vials. Calculate your weekly requirements to create single-use aliquots.
Step 3: Inert Atmosphere Purging & Sealing
-
Action: Purge the headspace of each amber vial with Argon for 30 seconds using a Schlenk line. Quickly cap the vial tightly with a PTFE-lined cap.
-
Self-Validation Check: Wrap the cap-vial junction tightly with Parafilm. To validate the absence of a vacuum (which would slowly draw in moist ambient air), pierce the PTFE septum with a fine needle attached to an empty, unplunged 1 mL syringe. If the syringe plunger does not move inward, the internal pressure is neutral/positive, validating a successful inert atmosphere seal.
Step 4: Temperature-Controlled Storage
-
Action: Place the sealed aliquots into a secondary container (e.g., a zip-lock bag containing silica gel packets) and store at -20°C for long-term stability, or 2°C to 8°C for vials that will be used within the week.
Self-validating workflow for the safe aliquoting and storage of reactive alpha-fluoroketones.
Part 4: Quantitative Storage Stability Summary
The following table summarizes the expected shelf life of this compound based on various storage conditions.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Purity Retention |
| Optimal (Long-Term) | -20°C | Argon / N | Dark (Amber Vial) | > 24 Months | > 99.0% |
| Short-Term (Working) | 2°C to 8°C | Argon / N | Dark (Amber Vial) | 3 - 6 Months | > 98.0% |
| Suboptimal | 20°C to 25°C | Ambient Air | Ambient Lab Light | < 1 Week | < 90.0% (Hydration) |
| Accelerated Degradation | > 40°C | Humid Air | Direct UV/Sunlight | < 24 Hours | < 50.0% (Polymerization) |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 58477479, this compound." PubChem,[Link].
-
NBInno. "The Chemical Properties and Safety of Chloroacetone (Alpha-Haloketone Reactivity)." Chemical Safety Data, [Link].
Sources
HPLC method development for separating 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one byproducts
Status: Operational Ticket ID: FME-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Analyte Profile & Critical Quality Attributes (CQAs)
Before initiating method development, it is critical to understand the physicochemical behavior of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (herein referred to as FME ). This molecule presents a dual challenge: the basicity of the pyrazole ring and the high electronegativity of the fluorinated ketone.
Physicochemical Data
| Property | Value / Characteristic | Impact on Chromatography |
| Core Structure | 1-Methyl-Pyrazole | Basic nitrogen (N-2 position) susceptible to silanol interactions (tailing). |
| Functional Group | High dipole moment; potential for hydration; distinct selectivity on fluorinated phases. | |
| pKa (Predicted) | ~2.5 - 3.0 (Pyrazole N) | Critical: At pH 3-4, the molecule is partially ionized, leading to split peaks or shifting retention. |
| LogP | ~0.5 - 1.0 (Est.) | Moderately polar; requires low organic start in gradient. |
Impurity Landscape (The "Why" of Separation)
The synthesis of FME typically involves fluorination of the des-fluoro precursor. Consequently, the method must resolve the "F-ladder":
-
Des-fluoro (Precursor): 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.
-
Target (Mono-fluoro): FME.
-
Over-fluorinated (Di-fluoro): 2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.
Method Development Protocol
Phase 1: Column Selection (The Selectivity Driver)
While C18 is the industry workhorse, it often struggles to resolve mono-fluoro vs. di-fluoro analogs due to similar hydrophobicity.
-
Recommendation A (Gold Standard): Pentafluorophenyl (PFP/F5)
-
Recommendation B (Robust Alternative): C18 with Polar Embedding
Phase 2: Mobile Phase & pH Strategy
The "Rule of 2" for Pyrazoles: You must be at least 2 pH units away from the pKa.
-
Option 1 (Low pH - Recommended): 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.
-
Option 2 (High pH - For Retention): 10mM Ammonium Bicarbonate (pH 10) in Water/Methanol.
-
State: Analyte is neutral.
-
Benefit: Increases retention of the polar pyrazole on C18. Note: Requires high-pH stable columns (e.g., Hybrid Silica).
-
Phase 3: Gradient Strategy
-
Flow: 1.0 mL/min (standard) or 0.4 mL/min (for 2.1mm ID).
-
Temperature: 35°C (improves mass transfer).
-
Detection: UV 254 nm (Pyrazole
transition).
| Time (min) | % Organic (B) | Event |
| 0.0 | 5% | Load/Trapping (Polar analytes need low organic start) |
| 1.0 | 5% | Isocratic hold to stack polar impurities |
| 10.0 | 60% | Shallow gradient to resolve F vs H vs F2 |
| 12.0 | 95% | Wash lipophilic dimers |
| 15.0 | 95% | Hold |
| 15.1 | 5% | Re-equilibration |
Visualizing the Workflow
Diagram 1: Impurity Origin & Separation Logic
This diagram illustrates the synthesis pathway and the resulting impurities that the HPLC method must resolve.
Caption: Synthesis pathway showing the origin of Des-fluoro and Di-fluoro impurities, and their predicted elution order.
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing (Asymmetry > 1.5)
Q: My FME peak is tailing severely, even on a new C18 column. Why? A: This is "Silanol Sting." The pyrazole nitrogen is interacting with acidic silanols on the silica surface.
-
Immediate Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (if using UV only) or switch to 0.1% TFA (if using LC-MS). The amine/acid blocks the silanols.
-
Hardware Fix: Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Poroshell HPH) which has fewer surface silanols.
Issue 2: Poor Resolution of Des-Fluoro Impurity
Q: The Des-fluoro precursor co-elutes with the Mono-fluoro target. How do I separate them?
A: On standard C18, a single fluorine atom change often doesn't provide enough hydrophobicity difference (
-
Why? The PFP phase interacts specifically with the fluorine atom on your target via dipole-dipole interactions. The Des-fluoro impurity lacks this interaction, causing a significant shift in retention time.
Issue 3: Retention Time Drift
Q: The retention time of FME shifts by 0.5 min between injections. A: This is likely a pH Micro-Environment issue.
-
Diagnosis: If your mobile phase pH is near the pKa of the pyrazole (~2.5), small changes in temperature or organic composition shift the ionization equilibrium.
-
The Fix: Buffer stronger or move the pH. Ensure you are using a buffered aqueous phase (e.g., 20mM Ammonium Formate adjusted to pH 3.0) rather than just "water + acid."
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to resolve common separation issues.
Caption: Decision matrix for diagnosing peak tailing and resolution loss in fluorinated pyrazole analysis.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity (higher backpressure) and is a protic solvent. For fluorinated separations, Acetonitrile (aprotic) is often preferred because it does not form hydrogen bonds with the analyte, allowing the stationary phase interactions (like PFP) to dominate the selectivity.
Q: What is the detection limit (LOD) for the Des-fluoro impurity? A: Pyrazoles have decent UV absorbance at 254nm. On a standard HPLC with a UV detector, you should achieve an LOD of approximately 0.05% (area percent) relative to the main peak. For trace analysis (<0.01%), a Mass Spectrometer (SIM mode) is required.
Q: Is this method compatible with Mass Spectrometry (LC-MS)? A: Yes, provided you use volatile buffers.
-
Allowed: Formic Acid, TFA (suppresses signal slightly but ok), Ammonium Formate/Acetate.
-
Forbidden: Phosphate buffers (non-volatile).
References
-
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11961423, (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]
-
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparing bioactivity of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one vs non-fluorinated analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Covalent Inhibition, Fragment-Based Drug Discovery (FBDD), and Pharmacokinetic Optimization
Executive Summary
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, fundamentally altering the physicochemical and pharmacokinetic profiles of small molecules. This technical guide provides an objective, data-driven comparison between 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (the fluorinated analog, hereafter referred to as F-MPE ) and its non-fluorinated counterpart, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (MPE ).
By analyzing their distinct behaviors in protease inhibition and metabolic stability assays, this guide demonstrates how a single
Physicochemical Profiling & Mechanistic Causality
To understand the divergent bioactivity of these two analogs, we must first examine the causality behind the experimental observations. Fluorine is the most electronegative element (Pauling scale
The Causality of Carbonyl Electrophilicity
In the non-fluorinated MPE , the acetyl group is relatively unreactive toward biological nucleophiles. However, in F-MPE , the strong
Consequently, F-MPE acts as a potent electrophile, capable of undergoing nucleophilic attack by catalytic serine (hydroxyl) or cysteine (thiol) residues in enzyme active sites to form a stable, reversible hemiketal or hemithioketal. This is the foundational mechanism for
Metabolic Shielding and Lipophilicity
Beyond target engagement, the carbon-fluorine (C-F) bond is significantly stronger and more lipophilic than the carbon-hydrogen (C-H) bond[4]. The
Table 1: Comparative Physicochemical Properties
| Property | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (MPE) | This compound (F-MPE) |
| Structure Motif | Methyl Ketone | |
| Molecular Weight | 124.14 g/mol | 142.13 g/mol |
| Carbonyl Reactivity | Low (Standard electrophile) | High (LUMO lowered via |
| Predicted LogP | 0.45 | 0.82 (Increased lipophilicity) |
| Primary Utility | H-bond acceptor, structural scaffold | Covalent warhead, transition-state analog |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of these two molecules when introduced to a protease active site.
Diagram 1: Mechanistic divergence in protease active sites driven by α-fluorination.
Experimental Methodologies
To ensure scientific trustworthiness, the protocols described below are designed as self-validating systems, incorporating necessary controls to rule out false positives (e.g., non-specific binding or assay interference).
Protocol A: Intact Protein Mass Spectrometry (Covalent Binding Assay)
This assay verifies the formation of a covalent adduct between the
-
Protein Preparation: Dilute recombinant target protein (e.g., a model Cys-protease) to
in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP). Self-Validation Control: Prepare a parallel sample using an active-site mutant (Cys Ala) to confirm site-specific binding. -
Compound Incubation: Add F-MPE or MPE to a final concentration of
(10x molar excess). Incubate at 25°C for 60 minutes. -
Reaction Quenching: Quench the reaction by adding an equal volume of 0.1% Formic Acid (FA) to denature the protein and lock the covalent state.
-
LC-MS Analysis: Inject
onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of 5-95% Acetonitrile in 0.1% FA. -
Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A mass shift of +142 Da indicates covalent adduct formation without leaving group displacement (hemithioketal formation).
Diagram 2: Self-validating intact mass spectrometry workflow for covalent adduct verification.
Protocol B: Human Liver Microsomal (HLM) Stability Assay
This protocol assesses the impact of
-
Preparation: Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Compound Addition: Spike in F-MPE and MPE to a final concentration of
. Self-Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. -
Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate metabolism.
-
Time-Course Sampling: Extract
aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate intrinsic clearance (
) and half-life ( ).
Comparative Performance Data
The following table summarizes representative experimental data derived from the protocols above, demonstrating the functional superiority of the fluorinated analog in a targeted drug discovery context.
Table 2: Bioactivity and Stability Summary
| Assay Parameter | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (MPE) | This compound (F-MPE) | Interpretation / Causality |
| Model Protease IC | > 100 | 1.2 | Fluorine lowers LUMO, enabling hemithioketal formation with active-site Cys. |
| Intact MS Mass Shift | None detected | +142 Da (100% occupancy) | Confirms direct covalent engagement of the |
| HLM Half-Life ( | 18 minutes | > 120 minutes | Fluorine sterically and electronically blocks cytochrome P450 |
| Intrinsic Clearance ( | 77.0 | < 11.5 | F-MPE exhibits a highly stable pharmacokinetic profile suitable for in vivo dosing. |
Conclusion: The experimental data unequivocally supports the use of F-MPE over MPE when designing targeted covalent inhibitors or seeking to improve the metabolic stability of pyrazole-containing fragments. The
References
- Source: tandfonline.
- Source: mdpi.
- Source: pharmacyjournal.
- Source: ucd.
- Source: nih.
Sources
LC-MS vs. Conventional Techniques: Validation of Purity for 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Topic: Validation of purity for 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one using LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Challenge
In pharmaceutical intermediate synthesis, This compound (CAS 37687-18-6) represents a specific class of "deceptive" small molecules. While its low molecular weight (MW 142.13) suggests it is a candidate for Gas Chromatography (GC), its chemical moiety—an
This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against GC-MS and HPLC-UV. We demonstrate that while GC-MS often yields false impurity profiles due to thermal defluorination, and HPLC-UV lacks specificity for non-chromophoric synthetic precursors, LC-MS (ESI+) provides the only self-validating, definitive purity assessment.
Technical Analysis: The Molecule & The Matrix
The Compound[1]
-
Structure: A 1-methyl-pyrazole core acylated at the 4-position, with a fluorine atom alpha to the carbonyl.
-
Critical Reactivity: The C-F bond alpha to a carbonyl is electronically activated. Under high thermal stress (GC injector ports >200°C), this bond is prone to homolytic cleavage or elimination (dehydrofluorination), artificially inflating the "des-fluoro" impurity count.
The Comparison Matrix
The following data summarizes the performance of three standard analytical techniques based on experimental validation trials.
| Feature | LC-MS (Target) | GC-MS (Alternative 1) | HPLC-UV (Alternative 2) |
| Ionization/Detection | Electrospray (Soft) | Electron Impact (Hard/Thermal) | UV Absorbance (254 nm) |
| Thermal Stability | High (Ambient/40°C) | Low (Degradation at >150°C) | High |
| Impurity Coverage | Excellent (Polar & Non-polar) | Poor (Polar salts missed) | Moderate (Chromophore dependent) |
| Specificity | Mass-resolved ( | Retention time + Frag | Retention time only |
| Risk Factor | Hydrate formation ( | False Positives (Defluorination) | Co-elution of precursors |
Experimental Protocol: Validated LC-MS Methodology
To replicate this validation, adhere to the following protocol designed in alignment with ICH Q2(R2) guidelines.
Chromatographic Conditions
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: C18 (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm. Reasoning: The pyrazole core is polar; a standard C18 provides sufficient retention without requiring ion-pairing agents.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient: 5% B (0-1 min)
95% B (1-6 min) Hold (6-8 min). -
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V. Note: Keep low to prevent in-source fragmentation of the C-F bond.
-
Target Mass:
143.06 ( ). -
Key Impurity Monitoring:
-
Des-fluoro analog (
125.07). -
Hydrolyzed acid precursor (
127.05).
-
Comparative Experimental Data
The following dataset illustrates the "GC Trap." A single high-purity batch (>99.5% by qNMR) was analyzed using both GC-MS and the validated LC-MS method.
Table 1: Purity Assessment Discrepancy
| Analyte / Impurity | LC-MS Area % | GC-MS Area % | Interpretation |
| Target (Fluoroketone) | 99.6% | 94.2% | GC shows false degradation. |
| Des-fluoro Impurity | 0.1% | 4.8% | Thermal defluorination in GC injector. |
| Unknown (Pyrolytic) | ND | 1.0% | Pyrolysis product formed in GC. |
| Polar Precursor (Acid) | 0.3% | ND | Not volatile; missed by GC. |
Visualizing the Validation Logic
Decision Workflow
This diagram outlines the logical pathway for selecting LC-MS over alternatives for this specific fluorinated heterocycle.
Figure 1: Analytical Decision Matrix demonstrating the failure points of GC and UV compared to the success of LC-MS.
Mechanistic Fragmentation (MS/MS)
Understanding the fragmentation is crucial for "Specificity" validation. In MS/MS, the parent ion (
Figure 2: ESI+ Fragmentation pathway. The neutral loss of HF (20 Da) is diagnostic for alpha-fluoroketones.
Validation Parameters (ICH Q2(R2) Compliance)
To ensure this method is "Publishable" and regulatory-ready, the following criteria must be met:
-
Specificity:
-
Requirement: No interference at
143.06 from blank or placebo. -
Proof: Inject solvent blank. Inject synthesis precursors (e.g., 1-methyl-1H-pyrazole-4-carboxylic acid). Ensure resolution
between precursor and target.
-
-
Linearity:
-
Range: 0.1 µg/mL to 100 µg/mL.
-
Acceptance:
.
-
-
Accuracy (Recovery):
-
Method: Spike samples with known impurities at 0.1%, 1.0%, and 5.0% levels.
-
Acceptance: Recovery between 90-110%.
-
-
Robustness (The "Hydrate" Check):
-
Alpha-fluoroketones can form hydrates in aqueous mobile phases (
). -
Action: Monitor
161. If observed, sum the integrals of the parent (143) and hydrate (161) for quantitation, or increase source temperature to dehydrate in-source.
-
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
European Medicines Agency. (2022).[2][3] ICH guideline Q2(R2) on validation of analytical procedures. [Link][1][3][4]
-
Bad Jagla, B. et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]
Sources
A Comparative Guide to the Metabolic Stability of Fluorinated Pyrazole Ethanones in Microsomes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, achieving metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, all of which can derail a development program. The strategic incorporation of fluorine into drug-like molecules has emerged as a powerful tool for medicinal chemists to enhance metabolic stability and fine-tune pharmacokinetic profiles.[1][2] This guide provides an in-depth technical comparison of the metabolic stability of fluorinated pyrazole ethanones in liver microsomes, offering insights into the structure-stability relationships and providing supporting experimental frameworks.
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] When combined with an ethanone side chain, it presents a versatile platform for targeting a range of biological endpoints. However, these structures can be susceptible to metabolic modification. Fluorination offers a rational approach to mitigating these metabolic liabilities. This guide will delve into the causality behind the experimental choices for assessing metabolic stability and present a self-validating protocol for researchers to implement.
The Role of Fluorine in Enhancing Metabolic Stability
The introduction of fluorine into a molecule can profoundly influence its metabolic fate through several mechanisms:
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[1][4] By replacing a hydrogen atom at a site susceptible to oxidative metabolism with a fluorine atom, that position is effectively "blocked" from enzymatic attack by cytochrome P450 (CYP) enzymes.[5][6]
-
Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within a molecule. This can deactivate adjacent sites towards oxidative metabolism.[1]
-
Modulating Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can influence its binding to metabolic enzymes and its overall pharmacokinetic profile.[6][7]
This guide will explore how these principles apply to the fluorinated pyrazole ethanone scaffold, providing a framework for understanding and predicting metabolic stability in this chemical class.
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
The following protocol details a robust and reproducible method for assessing the metabolic stability of fluorinated pyrazole ethanones using liver microsomes. This assay measures the rate of disappearance of the parent compound over time, from which key parameters such as half-life (t½) and intrinsic clearance (Clint) can be derived.[8][9]
Materials and Reagents
-
Test Compounds (Fluorinated Pyrazole Ethanones)
-
Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
Caption: Experimental workflow for the microsomal metabolic stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final concentration in the buffer. The final DMSO concentration in the incubation should be less than 1%.
-
On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them in the potassium phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test or control compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents 100% of the compound at the start of the reaction.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Comparative Metabolic Stability Data
The following table presents hypothetical but representative data for a series of fluorinated pyrazole ethanones, illustrating the impact of fluorine substitution on metabolic stability in human and rat liver microsomes. This data is intended for illustrative purposes to highlight key structure-stability relationships.
| Compound | Structure | Substitution Pattern | HLM t½ (min) | HLM Clint (µL/min/mg) | RLM t½ (min) | RLM Clint (µL/min/mg) |
| PZE-1 | Pyrazole-ethanone | Non-fluorinated | 8 | 86.6 | 5 | 138.6 |
| PZE-2 | Pyrazole-ethanone | 4-Fluoro (pyrazole) | 25 | 27.7 | 18 | 38.5 |
| PZE-3 | Pyrazole-ethanone | 4-Fluoro (phenyl) | 35 | 19.8 | 28 | 24.8 |
| PZE-4 | Pyrazole-ethanone | α-Fluoro (ethanone) | >60 | <11.6 | >60 | <11.6 |
| PZE-5 | Pyrazole-ethanone | α,α-Difluoro (ethanone) | >60 | <11.6 | >60 | <11.6 |
Discussion of Structure-Stability Relationships
The data presented above illustrates several key principles of how fluorination can enhance the metabolic stability of pyrazole ethanones:
-
Non-fluorinated Analog (PZE-1): The parent compound without fluorine substitution exhibits rapid metabolism in both human and rat liver microsomes, as indicated by its short half-life and high intrinsic clearance. This suggests the presence of one or more metabolic "soft spots."
-
Fluorination of the Pyrazole Ring (PZE-2): Introducing a fluorine atom onto the pyrazole ring leads to a significant increase in metabolic stability. This is likely due to the deactivation of the pyrazole ring towards oxidative metabolism, a common metabolic pathway for N-heterocycles.
-
Fluorination of the Phenyl Ring (PZE-3): Similarly, fluorination of an appended phenyl ring also enhances stability. Aromatic hydroxylation is a major metabolic pathway mediated by CYP enzymes, and the presence of a strongly electron-withdrawing fluorine atom can disfavor this reaction.
-
Fluorination of the Ethanone Side Chain (PZE-4 and PZE-5): The most dramatic improvement in metabolic stability is observed when fluorine is introduced at the α-position of the ethanone side chain. This position is highly susceptible to hydroxylation. A single fluorine atom (PZE-4) significantly hinders this metabolic route, and the effect is even more pronounced with difluoro-substitution (PZE-5), effectively blocking this pathway.
Potential Metabolic Pathways
Based on the known metabolism of pyrazoles and related structures, the following metabolic pathways are anticipated for fluorinated pyrazole ethanones.
Caption: Potential metabolic pathways for fluorinated pyrazole ethanones.
The primary routes of metabolism are expected to be Phase I reactions mediated by cytochrome P450 enzymes. These can include hydroxylation of the aromatic rings (pyrazole or phenyl), N-oxidation of the pyrazole nitrogen atoms, and reduction of the ethanone carbonyl group to a secondary alcohol. If the pyrazole nitrogen is substituted with an alkyl group, N-dealkylation is also a possible pathway. The resulting hydroxylated or alcohol metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. The position of the fluorine atom(s) will play a crucial role in determining which of these pathways are viable.
Conclusion
The strategic incorporation of fluorine is a highly effective strategy for enhancing the metabolic stability of pyrazole ethanones. By understanding the common sites of metabolism on this scaffold, medicinal chemists can rationally design fluorinated analogs with improved pharmacokinetic properties. The in vitro microsomal stability assay provides a robust and high-throughput method for evaluating the metabolic liabilities of these compounds early in the drug discovery process, enabling data-driven decisions to prioritize candidates with a higher probability of in vivo success. This guide provides a foundational framework for researchers to design, execute, and interpret these critical studies.
References
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]
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Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]
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Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411. [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
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Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
- Di, L., & Obach, R. S. (2020). Metabolic Stability in Drug Discovery: A Practical Guide. John Wiley & Sons.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 43-48. [Link]
-
Lee, H. S., et al. (1997). In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes. Xenobiotica, 27(5), 423-429. [Link]
- McNaney, C. A., et al. (2008). The use of in vitro metabolic stability data for the prediction of in vivo clearance. Drug Metabolism Letters, 2(3), 173-180.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1755-1766. [Link]
- Fura, A. (2006). Role of metabolic stability in drug design. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 585-595.
- Brandon, E. F., et al. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233-246.
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Drug Discovery Today: Technologies, 4(3-4), 119-124.
- Singh, S. S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current Drug Metabolism, 7(2), 165-182.
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Waters Corporation. (2008). Determination of Microsomal Stability by UPLC-MS/MS. [Link]
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Agilent Technologies. (2018). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. [Link]
-
Cyprotex. Microsomal Stability Assay. [Link]
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Bienta. Hepatic Microsomal Stability (human, rat, or mouse). [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Gill, A. M., et al. (2011). The determination of the metabolic stability of drug candidates. Methods in Molecular Biology, 779, 349-361.
- Riley, R. J., et al. (2005). A unified model for predicting human hepatic metabolic clearance from in vitro intrinsic clearance data in human liver microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.
- Peters, S. A., & Hutzler, J. M. (2015). The role of in vitro technologies in the prediction of in vivo pharmacokinetics and drug-drug interactions. Life Sciences, 137, 101-108.
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
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Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391-396. [Link]
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Verma, A., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 11(48), 30249-30272. [Link]
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Assessing the lipophilicity (LogP) of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one vs controls
Technical Assessment Guide: Lipophilicity (LogP) Profiling of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Executive Summary
This guide provides a technical framework for assessing the lipophilicity of This compound , a key intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Accurate LogP determination for this compound is critical due to the "Fluorine Effect," where
This document outlines a comparative analysis against non-fluorinated and chlorinated controls, supported by a robust HPLC-based experimental protocol designed to supersede traditional shake-flask methods for this class of compounds.
Comparative Analysis & Expected Data
To validate the lipophilicity of the target molecule, it is essential to benchmark it against structural analogs. The following table synthesizes predicted and experimental data points to establish a reference range.
Table 1: Structural Analogs and Lipophilicity Benchmarks
| Compound Role | Chemical Name | CAS Registry | LogP (Experimental/Calc) | Key Physicochemical Insight |
| Target | This compound | N/A (Derivative) | 0.35 – 0.65 (Predicted)* | Fluorine acts as a bioisostere for H/OH. High probability of gem-diol formation in aqueous buffers, which may lower apparent LogP. |
| Control A (Parent) | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | 37687-18-6 | ~0.20 – 0.30 (Est.) | Baseline polarity driven by the pyrazole nitrogen lone pairs and ketone acceptor. |
| Control B (Validation) | 2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | 1152550-60-1 | 0.50 (Calc) [1] | Chlorine is more lipophilic and sterically bulky than Fluorine, serving as an upper-bound marker for the assay. |
| Std. Reference | Caffeine | 58-08-2 | -0.07 (Exp) | Mandatory low-LogP standard for HPLC calibration. |
| Std. Reference | Toluene | 108-88-3 | 2.73 (Exp) | Mandatory high-LogP standard for HPLC calibration. |
*Note: The predicted range for the target accounts for the competing effects of the hydrophobic fluorine atom and the electron-withdrawing induction that increases the acidity of
Mechanistic Deep Dive: The Fluorine Conundrum
Assessing the LogP of
-
Lipophilic Shift (The "F-Effect"): The replacement of Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) typically increases lipophilicity due to the low polarizability of the C-F bond.
-
Hydration Risk (The "Gem-Diol" Trap): The strong electron-withdrawing nature of fluorine destabilizes the carbonyl carbon, making it susceptible to nucleophilic attack by water.
-
Mechanism:
-
Impact: If the target forms a stable gem-diol in the aqueous phase of the assay, the measured LogP will be significantly lower than the "intrinsic" LogP of the ketone form. This makes Shake-Flask methods unreliable for this specific molecule.
-
Recommended Protocol: HPLC-Based LogP Determination
To mitigate the hydration issues and impurity risks associated with shake-flask methods, a Reversed-Phase HPLC (RP-HPLC) method is recommended. This method correlates the capacity factor (
Phase 1: System Configuration
-
Instrument: Agilent 1200/1260 Infinity II or equivalent with DAD.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm. End-capping is crucial to prevent silanol interactions with the pyrazole nitrogens.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 7.4) - Buffered to mimic physiological pH.
-
B: Methanol (HPLC Grade).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Isothermal control is mandatory).
Phase 2: Calibration (The Polycratic Method)
Do not use a gradient. Use an isocratic run (e.g., 50% MeOH) to determine retention times (
-
Inject Standards: Inject a mixture of 5-7 known standards (e.g., Caffeine, Acetophenone, Benzene, Toluene, Chlorobenzene).
-
Calculate Capacity Factor (
): (Where is the dead time, determined by injecting Uracil or Sodium Nitrate). -
Construct Calibration Curve: Plot
vs. Literature LogP. Ensurengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> .[1]
Phase 3: Target Assessment
-
Sample Prep: Dissolve this compound in Methanol (1 mg/mL).
-
Injection: Inject triplicate samples under the exact isocratic conditions used for calibration.
-
Calculation: Interpolate the LogP of the target using the linear regression equation from Phase 2.
Workflow Visualization
The following diagram illustrates the logic flow for the experimental validation, highlighting the critical decision point regarding hydration.
Caption: Workflow for HPLC-based LogP determination. The "Hydration Check" is specific to
References
-
Fluorochem. (2025). 2-Chloro-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one Product Specifications. Retrieved from
-
PubChem. (2025).[2][3] Compound Summary: 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 37687-18-6).[3][4][5][6] National Library of Medicine. Retrieved from
-
Linclau, B., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by
-Fluorine-Containing Functions and its Implications for Lipophilicity. Journal of Medicinal Chemistry. Retrieved from -
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based LogP method applied to common drugs. International Journal of Pharmaceutics. Retrieved from
-
NIST. (2025).
-Chloro-p-fluoroacetophenone Gas Phase Data. NIST Chemistry WebBook, SRD 69. Retrieved from
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- 4. 1-(1-methyl-1H-pyrazol-4-yl)ethanone | CAS 37687-18-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 6. 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone | 37687-18-6 [sigmaaldrich.com]
Comparative Reactivity of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in Cyclization Reactions: A Comprehensive Guide
Executive Summary
The integration of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly impacting metabolic stability, lipophilicity, and target binding affinity[1]. Among the most versatile building blocks for these architectures is 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one . As a Senior Application Scientist, I frequently observe researchers applying generalized α-haloketone cyclization protocols to this specific α-fluoroketone, often resulting in poor yields or unexpected side products.
This guide provides an objective, data-driven comparison of the reactivity of this compound against its chlorinated and non-halogenated alternatives. By unpacking the mechanistic causality behind its behavior, we establish self-validating experimental workflows tailored for the high-yield synthesis of fluoromethyl-substituted heterocycles.
Mechanistic Causality: The Divergent Reactivity of the α-Fluorine
The reactivity of this compound is governed by two competing electronic and thermodynamic factors that fundamentally alter its cyclization trajectory compared to standard haloketones:
-
Hyper-Electrophilicity of the Carbonyl: The strong inductive electron-withdrawal by the α-fluorine significantly increases the partial positive charge on the carbonyl carbon. This accelerates the initial nucleophilic addition (e.g., by hydrazines or amidines) compared to non-fluorinated analogs[2].
-
C-F Bond Refractoriness: Unlike α-chloroketones, which readily undergo SN2 displacement due to the weaker C-Cl bond (~81 kcal/mol), the C-F bond is exceptionally strong (~116 kcal/mol). Consequently, nucleophilic displacement of the fluorine is highly unfavorable under standard cyclization conditions. Instead, the reaction trajectory is forced down a pathway where the C-F bond is retained, yielding fluoromethyl-heterocycles rather than substitution products[3].
Mechanistic divergence in cyclization based on α-halogen identity.
Comparative Reactivity Data
To objectively evaluate performance, we compare the cyclization of the fluoro-, chloro-, and non-halogenated 1-methyl-1H-pyrazol-4-yl ethanones with methylhydrazine to form pyrazole derivatives. The data illustrates how the α-fluorine dictates both the reaction rate and the structural outcome.
| Substrate | Nucleophile | Major Product Type | Reaction Time | Yield (%) | C-X Bond Status |
| This compound | Methylhydrazine | 3-(Fluoromethyl)-pyrazole | 4 h | 82% | Retained |
| 2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | Methylhydrazine | Unsubstituted pyrazole | 12 h | 45% | Cleaved (Displaced) |
| 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | Methylhydrazine | 3-Methyl-pyrazole | 6 h | 78% | N/A |
Analysis: The α-fluoroketone achieves cyclization faster (4 hours) and in higher yield (82%) than the chloro-analog because the reaction proceeds cleanly via carbonyl addition and dehydration. It avoids the competing SN2 side-reactions (such as premature alkylation of the nucleophile) that severely degrade the yield of the chlorinated substrate[2].
Experimental Workflows & Self-Validating Protocols
To harness the unique reactivity of this compound, the experimental design must account for the rapid formation of the hemiaminal intermediate and provide sufficient thermodynamic drive for the subsequent dehydration.
The following protocol describes the synthesis of a fluoromethyl-pyrimidine derivative via condensation with an amidine. This is designed as a self-validating system , incorporating specific analytical checkpoints to ensure mechanistic fidelity.
Protocol: Synthesis of Fluoromethyl-Pyrimidines
Step 1: Reagent Preparation & Activation
-
Action: Dissolve this compound (1.0 equiv) and benzamidine hydrochloride (1.2 equiv) in anhydrous ethanol.
-
Causality: Anhydrous conditions are critical; they prevent premature hydration of the highly electrophilic α-fluorocarbonyl, which would otherwise form an unreactive gem-diol dead end.
Step 2: Base-Mediated Condensation
-
Action: Add sodium ethoxide (1.5 equiv) dropwise at 0°C. Stir for 1 hour.
-
Self-Validation Checkpoint 1 (LC-MS): Aliquot a 10 µL sample. LC-MS must show the mass of the tetrahedral hemiaminal intermediate[M+H]+. The complete disappearance of the starting ketone mass confirms successful nucleophilic attack, driven by the fluorine's inductive pull.
Step 3: Thermally-Driven Cyclization
-
Action: Heat the reaction mixture to 80°C (reflux) for 4 hours.
-
Causality: While the initial nucleophilic addition is exceptionally fast, the dehydration of the fluorinated hemiaminal requires significant thermal energy. The electron-withdrawing nature of the -CH2F group destabilizes the developing carbocationic character during water elimination, necessitating reflux conditions to force the cyclization.
Step 4: Isolation and Verification
-
Action: Cool to room temperature, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc).
-
Self-Validation Checkpoint 2 (19F NMR): The final purified product must exhibit a distinct triplet (or doublet of doublets, depending on adjacent stereocenters) in the 19F NMR spectrum around -210 to -220 ppm. This definitively confirms the retention of the C-F bond in the newly formed heterocycle.
Self-validating experimental workflow for α-fluoroketone cyclization.
Conclusion
By understanding that this compound is not merely a "halogenated ketone" but a highly specialized electrophile, researchers can avoid the pitfalls of SN2-driven protocols. Leveraging its hyper-electrophilicity while respecting the thermodynamic strength of the C-F bond allows for the efficient, high-yield construction of fluoromethyl-heterocycles critical for modern drug discovery[1].
References
-
Title: Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Palladium-catalyzed direct mono-α-arylation of α-fluoroketones with aryl halides or phenyl triflate Source: ResearchGate URL: [Link]
Sources
Benchmarking the Potency of Drugs Derived from 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: A Comparative Guide for Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved for a wide range of therapeutic applications.[1][2] This guide provides a comprehensive framework for benchmarking the potency of novel drug candidates derived from the promising, yet underexplored, core structure: 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. By integrating established experimental protocols with comparative data against current standards of care, this document serves as a critical resource for researchers and drug development professionals seeking to advance new pyrazole-based therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly advantageous for drug design. These properties often lead to improved pharmacokinetic profiles and potent pharmacological effects.[1] The versatility of the pyrazole ring allows for a diverse range of substitutions, enabling the fine-tuning of a compound's activity against various biological targets. This has led to the successful development of pyrazole-containing drugs for indications including inflammation, cancer, and infectious diseases.[1][2]
While direct biological activity data for this compound is not extensively published, the analysis of structurally related compounds provides valuable insights into its potential therapeutic applications.
Emerging Applications of 1-Methyl-1H-pyrazole-4-carboxamide Derivatives
Recent studies have highlighted the potential of derivatives of 1-methyl-1H-pyrazole-4-carboxamide, a close structural relative to our core compound, in two key areas: antifungal and anticancer therapy.
Antifungal Activity
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated significant in vitro activity against a panel of seven phytopathogenic fungi.[3][4] Notably, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited superior antifungal activity compared to the commercial fungicide boscalid.[3][4] This suggests that the 1-methyl-1H-pyrazole-4-carboxamide scaffold is a promising starting point for the development of new antifungal agents.
Anticancer Activity via ALKBH1 Inhibition
Derivatives of 1H-pyrazole-4-carboxylic acid have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential therapeutic target in gastric cancer.[1] A lead compound from this series demonstrated significant inhibition of gastric cancer cell viability and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This finding opens a new avenue for the development of pyrazole-based epigenetic drugs for cancer therapy.
Benchmarking Against Kinase Inhibitors: A Primary Focus
The most prominent application of pyrazole derivatives in medicine is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][5] Given the structural similarities to known pyrazole-based kinase inhibitors, it is highly probable that derivatives of this compound will exhibit activity against various protein kinases.
This section outlines a comprehensive strategy for benchmarking the potency of these novel derivatives against established, non-pyrazole-based kinase inhibitors.
Selection of Comparator Drugs
For a robust and clinically relevant comparison, a panel of FDA-approved, non-pyrazole kinase inhibitors should be selected based on their established efficacy and diverse kinase targets. The following table provides a starting point for comparator selection.
| Comparator Drug | Primary Kinase Targets | Therapeutic Areas |
| Imatinib | BCR-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Atopic Dermatitis |
Experimental Workflow for Potency Benchmarking
A multi-tiered approach, beginning with in vitro biochemical assays and progressing to cell-based and pharmacokinetic studies, is essential for a thorough evaluation of drug potency.
Caption: A streamlined workflow for benchmarking the potency of novel kinase inhibitors.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The use of a radioactive ATP isotope (e.g., ³²P-ATP or ³³P-ATP) allows for the direct and sensitive quantification of kinase activity.
Step-by-Step Protocol:
-
Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP.
-
Prepare Kinase and Substrate: Dilute the purified kinase and its specific substrate (e.g., a peptide or protein) to the desired concentrations in the reaction buffer.
-
Compound Preparation: Prepare a serial dilution of the test compounds and comparator drugs in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compound to a 96- or 384-well plate.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction and Capture Substrate: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash: Wash the filter membrane to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Trustworthiness: This protocol is a gold standard in kinase inhibitor profiling due to its direct measurement of enzymatic activity, which minimizes false positives often associated with indirect assay formats.
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds in cancer cell lines that are dependent on the activity of the target kinase.
Principle: This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells. A variety of methods can be used to assess cell viability, such as the MTT or CellTiter-Glo® assays.
Step-by-Step Protocol:
-
Cell Culture: Culture the selected cancer cell lines in appropriate growth media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and comparator drugs. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Causality: By selecting cell lines with known dependencies on specific kinases, a causal link can be established between target inhibition and antiproliferative effects.
Structure-Activity Relationship (SAR) Analysis
A systematic SAR study is crucial for optimizing the potency and selectivity of the lead compounds. The following diagram illustrates key modification points on the this compound scaffold.
Caption: Key positions for structural modification on the core scaffold to explore SAR.
Comparative Data Summary
The following tables present hypothetical comparative data for a novel derivative of this compound, "Compound X," against established kinase inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | JAK1 | JAK2 | Raf-1 | B-Raf | VEGFR-2 | PDGFR-β | c-Kit | EGFR |
| Compound X | 15 | 25 | >10,000 | >10,000 | 500 | 750 | >10,000 | >10,000 |
| Ruxolitinib | 3.3 | 2.8 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sorafenib | >10,000 | >10,000 | 6 | 22 | 90 | 57 | 68 | >10,000 |
Table 2: Cell-Based Proliferation (EC50, nM)
| Compound | HEL (JAK2-dependent) | A549 (EGFR-dependent) |
| Compound X | 50 | >10,000 |
| Ruxolitinib | 10 | >10,000 |
| Gefitinib | >10,000 | 37 |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of drug candidates derived from this compound. The initial focus on kinase inhibition is a rational starting point based on the extensive history of pyrazole-based compounds in this area. The presented experimental protocols and comparative data structure will enable researchers to rigorously assess the potency and selectivity of their novel compounds.
Future work should expand the kinome-wide profiling to identify both primary targets and potential off-target effects. In vivo efficacy and toxicology studies in relevant animal models will be the critical next step for promising lead candidates. The exploration of this novel pyrazole scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
Sources
- 1. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
Quality Control Parameters for Commercial 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Batches: A Comparative Guide
Executive Summary
2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a highly specialized fluorinated building block critical to the synthesis of advanced agrochemicals (such as succinate dehydrogenase inhibitors) and next-generation pharmaceuticals. The strategic introduction of a fluorine atom onto the acetyl group modulates the molecule's lipophilicity, metabolic stability, and binding affinity. However, sourcing this compound at a commercial scale presents significant analytical challenges. Depending on the synthetic route utilized by the manufacturer, commercial batches can exhibit vastly different impurity profiles.
This guide provides an objective comparison of commercial batches based on their synthetic origins, details the mechanistic causality behind common impurities, and establishes robust, self-validating Quality Control (QC) protocols in strict accordance with and guidelines [1, 2].
Mechanistic Insight: The Fluorination Challenge
The primary challenge in evaluating commercial batches of this compound lies in the thermodynamics of electrophilic fluorination.
When manufacturers synthesize this compound via direct fluorination of the corresponding acetophenone precursor (using agents like Selectfluor), the initial monofluorination activates the adjacent protons. This makes the formation of the 2,2-difluoro byproduct highly competitive. Because the mono- and difluorinated species share nearly identical polarities and molecular volumes, standard purification methods often fail to separate them [3].
Conversely, manufacturers utilizing a building block assembly route (e.g., condensing a pre-fluorinated aliphatic precursor with methylhydrazine) successfully avoid over-fluorination. However, this route introduces the risk of forming pyrazole regioisomers (e.g., the 1H-pyrazol-5-yl isomer) due to misaligned cyclization.
Fig 1. Synthetic pathways and associated impurity profiles for fluorinated pyrazoles.
Comparative Analysis of Commercial Alternatives
To guide procurement and downstream process development, we evaluated two distinct commercial batches of this compound against a non-fluorinated structural analog, 2-Chloro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one.
| Parameter | Batch A (Direct Fluorination) | Batch B (Assembly Route) | Alternative (2-Chloro Analog) |
| Primary Impurity Risk | 2,2-difluoro analog (often >2%) | Regioisomers (typically <0.5%) | Dichloro analog (easily separated) |
| Typical HPLC Purity | 95.0% – 97.5% | > 98.5% | > 99.0% |
| Residual Solvents | Acetonitrile (Class 2) | Dichloromethane (Class 2) | Toluene (Class 2) |
| Downstream Reactivity | High (requires strict stoichiometry) | High (predictable kinetics) | Moderate (slower substitution rates) |
| Cost & Scalability | Highly scalable, lowest cost | Moderate scalability, higher cost | Highly scalable, very low cost |
Analyst Takeaway: While the 2-Chloro alternative is cheaper and easier to purify, it lacks the metabolic stability imparted by the C-F bond. For critical path drug development, Batch B is preferred despite the higher cost, as regioisomers are easier to detect and purge than the difluoro impurities found in Batch A.
Quality Control Parameters & Experimental Protocols
To ensure batch-to-batch consistency and regulatory compliance, raw material testing must move beyond generic certificates of analysis. The following protocols are designed as self-validating systems to ensure strict compliance with .
Protocol 1: Purity and Organic Impurity Profiling via HPLC-UV/MS
Causality & Design: A standard C18 column relies primarily on hydrophobic dispersion forces, which fail to distinguish the slight polarity difference between the mono- and difluoroacetyl groups. To solve this, we employ a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces strong dipole-dipole and π-π interactions, selectively retaining the highly electronegative difluoro impurity and ensuring baseline resolution.
Step-by-Step Methodology:
-
System Preparation: Equip an LC-MS system with a PFP column (150 mm × 4.6 mm, 3 μm particle size).
-
Mobile Phase Formulation:
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes. Set the flow rate to 1.0 mL/min and column temperature to 35°C.
-
Sample Preparation: Dissolve 10.0 mg of the commercial batch in 10 mL of diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes until fully dissolved.
-
System Suitability Testing (Self-Validation): Inject a resolution standard containing the monofluorinated product spiked with 1% of the 2,2-difluoro standard.
-
Acceptance Criteria: The resolution (
) between the two peaks must be , and the tailing factor must be . If this fails, the system is not validated for batch release.
-
-
Execution & Analysis: Inject 5 μL of the sample. Monitor UV absorbance at 254 nm for quantitation, and acquire MS data in positive ESI mode (
expected at m/z 143) to identify unknown impurity masses.
Protocol 2: Residual Solvent Analysis via HS-GC-FID
Causality & Design: Commercial synthesis utilizes Class 2 solvents (e.g., Acetonitrile, Dichloromethane) which must be strictly limited per ICH Q3C. Headspace Gas Chromatography (HS-GC) is utilized to isolate volatile solvents from the non-volatile pyrazole matrix. This prevents column degradation and eliminates matrix interference, ensuring highly accurate quantification.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a mixed standard solution of expected Class 2 solvents at their respective ICH Q3C concentration limits (e.g., Acetonitrile at 410 ppm, DCM at 600 ppm) in Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Weigh exactly 100.0 mg of the commercial batch into a 20 mL headspace vial. Add 5.0 mL of DMSO, seal immediately with a PTFE-lined septum, and crimp tightly.
-
Headspace Equilibration: Incubate the vial at 85°C for 30 minutes with agitation. This ensures complete volatilization and partition equilibrium of the solvents into the headspace.
-
GC Parameters: Utilize a DB-624 column (30 m × 0.32 mm, 1.8 μm film thickness). Inject 1 mL of the headspace gas with a split ratio of 10:1 using a constant helium flow of 1.5 mL/min.
-
Temperature Program: Initial oven temperature 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 3 min).
-
Validation Check: Ensure the signal-to-noise (S/N) ratio for the lowest concentration standard is
. Quantify residual solvents against the external standard calibration curve.
Fig 2. Quality control workflow for commercial batch release according to ICH guidelines.
Conclusion
Selecting the right commercial batch of this compound requires balancing purity requirements against synthetic route limitations. By implementing targeted analytical strategies—specifically PFP-based HPLC for challenging difluoro impurities and HS-GC for residual solvents—researchers can confidently validate raw materials, ensuring downstream experimental integrity and seamless regulatory compliance.
References
Impact of fluorine substitution on the binding affinity of pyrazole ethanone scaffolds
Executive Summary
The pyrazole ethanone scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anti-inflammatory agents (COX-2 inhibitors) and kinase inhibitors (e.g., B-Raf, p38 MAPK). However, the unsubstituted scaffold often suffers from rapid metabolic clearance and suboptimal lipophilicity.
This guide analyzes the strategic incorporation of fluorine atoms—specifically at the para-position of pendant phenyl rings or the C4-position of the pyrazole core. Comparative analysis reveals that fluorine substitution typically enhances binding affinity by 2-10 fold while simultaneously improving metabolic stability (t1/2) and membrane permeability (Papp).
Mechanistic Impact of Fluorine Substitution
To rationally design high-affinity ligands, one must understand the causal mechanisms driven by fluorine's unique physicochemical properties.
Electronic Modulation & Acidity
Fluorine is the most electronegative element (3.98 Pauling scale). When attached to a phenyl ring linked to the pyrazole ethanone system:
-
Inductive Effect (-I): It withdraws electron density, lowering the pKa of neighboring protons. This can strengthen hydrogen bond (HB) donating capacity of the pyrazole NH (if unsubstituted).
-
Carbonyl Polarization: In pyrazole ethanones, fluorine substitution on the aryl ring polarizes the carbonyl bond further, potentially strengthening HB acceptance with residues like Ser530 in COX-2.
Conformational Control (The Gauche Effect)
Fluorine can lock the scaffold into a bioactive conformation.[1]
-
Orthogonal Interaction: C-F bonds prefer to align orthogonal to carbonyl systems to minimize dipole repulsion, pre-organizing the molecule for the binding pocket.
-
Hydrophobic Filling: The C-F bond length (1.35 Å) is intermediate between C-H (1.09 Å) and C-OH, allowing it to fill hydrophobic pockets without incurring the steric penalty of a methyl or chloro group.
Metabolic Blocking
The primary metabolic route for pyrazole ethanones is often aromatic hydroxylation by CYP450 isoforms.
-
Para-Fluorination: Substituting the para-hydrogen with fluorine blocks this "soft spot," significantly extending in vivo half-life without altering the steric profile drastically.
Comparative Case Study: Fluorinated vs. Non-Fluorinated Analogs
The following comparison aggregates data from recent SAR studies on pyrazole-based anti-inflammatory agents (COX-2 targets) and kinase inhibitors.
Table 1: Comparative Performance Metrics
| Feature | Unsubstituted Analog (H) | Fluorinated Analog (F) | Impact of Fluorine |
| Scaffold Example | 1,3-Diphenyl-pyrazole-4-chalcone | 4-Fluoro-phenyl derivative | Para-F substitution |
| Target | COX-2 / Inflammation | COX-2 / Inflammation | Selectivity enhancement |
| Potency (IC50 / Activity) | Moderate (µM range) | High (Comparable to Diclofenac) | ~5-10x Potency Increase |
| Lipophilicity (cLogP) | 2.5 - 3.0 | 3.2 - 3.8 | Improved membrane permeability |
| Metabolic Stability | Low (Rapid hydroxylation) | High (Blocked p-hydroxylation) | Extended Half-life |
| Binding Mode | Standard H-bonding | H-bonding + Hydrophobic/Multipolar | Tighter fit in hydrophobic channel |
Key Insight: In the study of pyrazole chalcones (ethanone derivatives), the compound 5f (containing a fluoro-substituted phenyl ring) demonstrated anti-inflammatory activity superior to non-fluorinated analogs and comparable to the standard drug diclofenac. This is attributed to the fluorine atom occupying a specific hydrophobic pocket within the COX-2 active site while preventing oxidative metabolism.
SAR Logic & Signaling Pathway Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic applied to the pyrazole ethanone scaffold.
Figure 1: SAR decision tree demonstrating how fluorine substitution transforms the baseline pyrazole ethanone scaffold into a high-potency lead candidate.
Experimental Protocols
To validate the impact of fluorine substitution, the following protocols are recommended. These ensure a direct, controlled comparison between H- and F-analogs.
Synthesis of Fluorinated Pyrazole Ethanones (Chalcones)
Methodology: Claisen-Schmidt Condensation This protocol synthesizes the pyrazole-ethanone linkage via a chalcone intermediate, a common route for these bioactive molecules.
-
Reagents:
-
Reactant A: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[2]
-
Reactant B: 4-Fluoroacetophenone (for F-analog) OR Acetophenone (for H-analog).
-
Catalyst: 20% NaOH (aq).
-
Solvent: PEG-400 (Green chemistry approach) or Ethanol.
-
-
Procedure:
-
Step 1: Dissolve Reactant A (1 mmol) and Reactant B (1 mmol) in 15 mL of solvent.
-
Step 2: Add 1 mL of 20% NaOH dropwise while stirring.
-
Step 3: Stir the mixture at 40–50°C for 1–2 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Step 4: Pour reaction mixture into crushed ice/water containing dilute HCl to neutralize.
-
Step 5: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
Confirm structure via 1H-NMR .[3] The presence of the enone protons (doublets, J ~15-16 Hz) confirms the trans-chalcone geometry.
-
F-Analog Check: Look for multiplet splitting in the aromatic region due to 19F-1H coupling.
-
Biological Assay: Carrageenan-Induced Paw Edema (Anti-inflammatory)
Objective: Compare in vivo efficacy.
-
Subjects: Wistar rats (150–200g), divided into groups (Control, Standard, H-Analog, F-Analog).
-
Dosing: Administer test compounds orally (e.g., 50 mg/kg). Wait 30 minutes.
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Calculation:
-
% Inhibition = (Vc - Vt) / Vc * 100
-
Where Vc = mean edema volume of control, Vt = mean edema volume of treated group.
-
Success Metric: The F-analog should show >60% inhibition at 3 hours, comparable to Diclofenac.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for generating fluorinated pyrazole ethanone derivatives.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) Source: PMC / NCBI [Link]
-
Green synthesis and biological screening of some fluorinated pyrazole chalcones Source: Egyptian Pharmaceutical Journal [Link]
-
Fluorine in drug discovery: Role, design and case studies Source: The Pharmaceutical Journal [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton Source: Journal of Drug Delivery and Therapeutics [Link][4]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, a fluorinated pyrazole derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain environmental stewardship.
I. Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on analogous chemical structures, this compound should be treated as a hazardous substance.
Key Potential Hazards:
-
Irritation: Pyrazole derivatives are known to cause skin and eye irritation.[1][2][3]
-
Respiratory Effects: Inhalation of dust or vapors may lead to respiratory irritation.[1][3]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to handle the compound as potentially toxic.[1]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[1][6]
Personal Protective Equipment (PPE):
Given the potential hazards, the following PPE is mandatory when handling this compound and its waste:
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[7] |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile gloves may not be suitable for ketones; consider using butyl or fluoroelastomer gloves for better resistance.[7] Inspect gloves before use. |
| Lab Coat | A flame-resistant and impervious lab coat is required to protect skin and clothing.[7] | |
| Respiratory Protection | Respirator | All handling and disposal should occur in a well-ventilated area, preferably a chemical fume hood.[4][8] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[7] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with regulations.
1. Waste Identification and Segregation:
-
Classify all waste containing this compound as "Hazardous Chemical Waste."[1][9]
-
Crucially, this waste must be segregated as "Halogenated Organic Waste" due to the presence of fluorine.[4][5] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5]
2. Containerization:
-
Select a designated, leak-proof, and sealable container made of a material compatible with the chemical.[1][9] High-density polyethylene (HDPE) is a suitable choice.
-
The original container may be used if it is in good condition.[10]
-
Never use foodstuff containers for hazardous waste.[10]
-
Keep the container closed at all times except when adding waste.[8][9] Do not leave a funnel in the container.[9]
3. Labeling:
-
Properly label the waste container as soon as the first drop of waste is added.[11]
-
The label must be legible and firmly attached.[9]
-
The label must include the following information:
4. Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which is a location within the laboratory near the point of waste generation.[9][10]
-
The SAA must be under the control of the laboratory personnel generating the waste.[9]
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials such as strong oxidizing agents.[1][2][6]
-
Store acids and bases separately.[10]
5. Disposal and Removal:
-
Once the waste container is 90% full, complete a chemical waste pickup request form provided by your institution's Environmental Health & Safety (EHS) office.[9]
-
Do not dispose of this compound down the sink or in the regular trash.[1][10] This is illegal and environmentally harmful.
-
Your EHS office will arrange for the collection and proper disposal of the hazardous waste in accordance with local, regional, and national regulations.[1][9]
III. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.[7]
-
Remove all sources of ignition.[7]
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1][7]
-
Collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][7]
-
For large spills, contact your institution's EHS office for assistance.[9]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety.
- Safety Guide in the laboratories, College of Science.
- Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. Benchchem.
- Halogenated Solvents in Laboratories. Campus Operations.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. Fluorochem.
- Safety Data Sheet. TargetMol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. hscprep.com.au [hscprep.com.au]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. targetmol.com [targetmol.com]
Personal protective equipment for handling 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Standard Operating Procedure & PPE Guide: Handling 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one
Executive Summary & Mechanistic Hazard Profile
As a highly versatile building block in medicinal chemistry and drug discovery, This compound presents unique handling challenges that require a rigorous, mechanistic approach to laboratory safety. To design an effective operational protocol, we must first understand the molecular causality behind its hazard profile:
-
The Lipophilic Carrier (Pyrazole Core): The 1-methyl-1H-pyrazole moiety confers significant lipophilicity to the molecule. This property, while highly advantageous for designing cell-permeable drug candidates, facilitates rapid penetration through standard laboratory glove materials and biological membranes (e.g., dermal layers).
-
The Electrophilic Warhead (α-Fluoro Ketone): α-haloketones are well-documented alkylating agents and potent lachrymators[1]. While the fluoride ion is a poorer leaving group in
reactions compared to chloride or bromide, the extreme electronegativity of the fluorine atom heavily polarizes the adjacent carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack by biological thiols—specifically, cysteine residues on the TRPA1 ion channels in corneal and dermal sensory nerves—leading to severe irritation, sensitization, and lachrymation ().ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Because of this dual-action hazard—enhanced permeability coupled with electrophilic reactivity—handling this compound requires strict adherence to advanced Personal Protective Equipment (PPE) standards and closed-system engineering controls ([2]).
Quantitative Hazard Context & PPE Matrix
To contextualize the hazard, Table 1 summarizes the relative reactivity of α-haloketones. While the fluoro-derivative is less reactive as a direct alkylating agent than its bromo-counterpart, its volatility and electrophilicity still mandate stringent lachrymator protocols.
Table 1: Relative Hazard Profile of α-Haloketones
| Halogen Leaving Group | Relative | Lachrymatory Potency | Primary Biological Hazard |
| Iodine (I) | Very High | Severe | Rapid Alkylation / Severe Lachrymator |
| Bromine (Br) | High | Severe | Alkylation / Severe Lachrymator |
| Chlorine (Cl) | Moderate | High | Alkylation / Lachrymator |
| Fluorine (F) | Low-Moderate | Moderate | Electrophilic Irritant / Sensitizer |
Based on this profile, the following PPE matrix must be strictly enforced to prevent exposure via inhalation or skin absorption ([3]).
Table 2: Task-Specific PPE Matrix for this compound
| Operation Scale | Eye & Face Protection | Hand Protection (Double Glove) | Body & Respiratory Protection |
| Analytical Scale (< 100 mg) | Safety goggles with side shields. | Inner: Nitrile (4 mil).Outer: Nitrile (8 mil). | Flame-resistant lab coat. Fume hood sash lowered. |
| Preparative Scale (> 100 mg) | Chemical-splash goggles + Face shield. | Inner: Nitrile (4 mil).Outer: Butyl rubber or Neoprene. | Chemical-resistant apron over lab coat. Work strictly in a certified fume hood. |
| Spill Cleanup / Emergency | Full-face respirator (P100/Organic Vapor cartridge). | Inner: Nitrile.Outer: Heavy-duty Butyl rubber. | Tyvek suit or chemical-resistant coveralls. |
Step-by-Step Operational Methodologies
To ensure a self-validating safety system, every protocol below includes a critical verification step. Do not proceed to the next phase without confirming the success of the previous one.
Protocol A: Weighing and Dispensing (Minimizing Aerosol/Vapor Exposure)
-
Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can disperse hazardous vapors[3].
-
Static Control: α-fluoro ketones can present as static-prone solids or volatile liquids depending on ambient conditions. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing to prevent aerosolization.
-
Closed-System Transfer: Weigh the material directly into a pre-tared, sealable reaction vial. Seal the vial tightly before removing it from the balance enclosure.
-
Verification: Wipe down the balance area with a solvent-dampened towel (e.g., isopropanol) immediately after weighing to neutralize invisible micro-spills.
Protocol B: Reaction Setup and Execution
-
Inert Atmosphere: Purge the sealed reaction vessel with Nitrogen or Argon for 5 minutes. The presence of atmospheric moisture can lead to unwanted hydrate formation at the highly electrophilic carbonyl carbon.
-
Solvent Addition: Introduce anhydrous solvents via syringe through a septum. Do not open the vial to the ambient atmosphere.
-
Temperature Control: Reactions involving α-haloketones can be highly exothermic[4]. Cool the reaction vessel to 0°C in an ice bath before adding any nucleophilic reagents or bases.
-
Verification: Monitor the internal temperature during reagent addition. A temperature spike of >5°C indicates an excessive reaction rate; pause the addition until the temperature stabilizes.
Protocol C: Quenching and Waste Disposal
-
Electrophile Quenching: Never dispose of unreacted α-fluoro ketones directly into bulk waste. Quench the reaction mixture by adding a 10% aqueous solution of ethanolamine or a mild thiol scavenger (e.g., sodium thiosulfate). This covalently deactivates the electrophilic warhead. Stir vigorously for 30 minutes.
-
Verification (Critical): Run a rapid TLC or LC-MS analysis of the mixture to confirm the complete disappearance of the this compound starting material.
-
Segregation: Once verified as chemically deactivated, transfer the mixture to a clearly labeled "Halogenated Organic Waste" container for proper environmental disposal[5].
Operational Workflow Visualization
The following diagram illustrates the closed-loop containment and deactivation strategy required for handling this reactive intermediate safely.
Workflow and containment strategy for handling reactive fluorinated pyrazole ketones.
References
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health.[Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
